Product packaging for Calpeptin(Cat. No.:CAS No. 117591-20-5)

Calpeptin

货号: B1683957
CAS 编号: 117591-20-5
分子量: 362.5 g/mol
InChI 键: PGGUOGKHUUUWAF-ROUUACIJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Calpeptin is an amino acid amide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N2O4 B1683957 Calpeptin CAS No. 117591-20-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGUOGKHUUUWAF-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922464
Record name Calpeptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117591-20-5
Record name Calpeptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117591-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calpeptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calpeptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALPEPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18X9FR245W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Role of Calpeptin in Apoptosis and Cell Death Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calpeptin is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. Its high specificity makes it an invaluable tool for elucidating the intricate roles of calpains in cellular signaling, particularly in the context of programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on key apoptotic signaling pathways, and detailed protocols for its application in experimental settings. By inhibiting calpain, this compound effectively blocks critical steps in both intrinsic and extrinsic apoptotic cascades, primarily by preventing the cleavage of key Bcl-2 family proteins and modulating caspase activity. This document consolidates quantitative data, outlines experimental methodologies, and provides visual diagrams of the underlying molecular pathways to serve as a detailed resource for researchers in the field.

Introduction to this compound and Calpains

This compound is a dipeptide aldehyde that acts as a potent inhibitor of calpain I and calpain II.[1] Calpains are intracellular, non-lysosomal cysteine proteases that require calcium for their activation.[2] The two major ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are activated by micromolar and millimolar concentrations of Ca²⁺, respectively.[2] Under normal physiological conditions, calpains exist as inactive proenzymes.[2] However, following cellular stress signals that lead to a sustained increase in intracellular calcium—such as ischemia, excitotoxicity, or exposure to certain toxins—calpains become activated.[2][3] Once active, they cleave a wide array of substrate proteins, thereby participating in numerous cellular processes, including apoptosis.[2] this compound's ability to permeate cell membranes and specifically inhibit these proteases has established it as a critical tool for studying calpain-dependent cell death and has highlighted its neuroprotective potential in various injury models.[4][5]

Mechanism of Action: How this compound Modulates Apoptotic Pathways

This compound's primary role in preventing apoptosis stems from its direct inhibition of calpain activity.[6] This inhibition disrupts a complex and interconnected signaling cascade that links calcium dysregulation to the core apoptotic machinery. The major pathways affected are the mitochondrial (intrinsic) pathway and its crosstalk with the caspase cascade.

Inhibition of the Mitochondrial Apoptosis Pathway

A crucial function of calpain in apoptosis is the cleavage and activation of pro-apoptotic proteins from the Bcl-2 family.[7]

  • Cleavage of Bax: Calpain directly cleaves the pro-apoptotic protein Bax.[4][8] This cleavage results in an activated 18-kDa fragment that translocates from the cytosol to the mitochondrial outer membrane.[3]

  • Mitochondrial Permeabilization: Activated Bax oligomerizes in the mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[4][9]

  • Release of Pro-Apoptotic Factors: MOMP results in the release of key apoptotic molecules from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c and Apoptosis-Inducing Factor (AIF).[3][9]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.[5]

By inhibiting calpain, this compound prevents the initial cleavage of Bax, thereby blocking the entire downstream sequence of mitochondrial-mediated events.[8] Studies have shown that the neuroprotective effect of this compound is critically dependent on a functional, Bax-dependent mitochondrial pathway.[10][11][12] While some reports suggest calpain may also cleave Bid, another pro-apoptotic protein, other studies indicate that Bax is the more critical calpain substrate in certain models of excitotoxic apoptosis.[7][9][10]

Crosstalk with the Caspase Cascade

Calpains and caspases, another family of cysteine proteases, engage in significant crosstalk during apoptosis.[13]

  • Direct Caspase Activation: Calpains can directly cleave and activate initiator caspases, such as caspase-12 (associated with ER stress) and executioner caspases like caspase-7.[5][14]

  • Indirect Caspase Activation: The primary route of caspase activation is indirect, via the apoptosome-mediated activation of caspase-9, which in turn cleaves and activates the main executioner caspase, caspase-3.[5][15]

  • Feedback Amplification Loop: In a feedback mechanism, activated caspase-3 can cleave calpastatin, the endogenous inhibitor of calpain, leading to sustained calpain activation and amplification of the death signal.[14]

This compound treatment has been demonstrated to significantly reduce the activation of caspase-9, caspase-12, and the key executioner caspase-3 in various models of apoptosis, underscoring its role as a broad inhibitor of the cell death machinery.[5][15]

// Invisible nodes for alignment edge [style=invis]; Stress -> Calpain; } END_DOT Caption: Calpain-Mediated Apoptotic Pathway and Point of this compound Inhibition.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various systems. The following tables summarize its inhibitory concentrations and observed effects on key apoptotic markers in different experimental models.

Table 1: IC₅₀ Values of this compound
TargetSource/SystemIC₅₀ ValueReference(s)
Calpain IPorcine Erythrocytes52 nM[1]
Calpain IIPorcine Kidney34 nM[1]
Calpain IHuman Platelets40 nM[1]
PapainN/A138 nM[1]
SARS-CoV-2 MproIn vitro assay10.7 µM
SARS-CoV-2 ReplicationVero E6 Cells0.6 µM[16]
Table 2: Experimental Effects of this compound on Apoptotic Markers
Cell/Model SystemApoptotic StimulusThis compound TreatmentObserved EffectReference(s)
Cortical NeuronsNMDA5 - 20 µMDecreased number of PI-positive (dead) cells.[9]
Rat ModelSubarachnoid Hemorrhage50 µg (intracerebroventricular)Reduced activation of caspases-3, -9, and -12.[5]
Rat ModelFocal Cerebral IschemiaIn vivo administrationReduced expression of caspase-3.[15]
HL-60 Leukemia CellsDrug-induced ApoptosisPre-treatmentBlocked cleavage of Bax to its active p18 form.[8]
Spinal Cord MotoneuronsRotenone / MPP⁺1 µMDecreased Bax:Bcl-2 ratio.[17]
L6 Myoblast CellsIFN-γ1 - 5 µMAttenuated calpain activity and apoptotic changes.[18]
Pancreatic Cancer CellsIn vitro>20 µMSuppressed cell proliferation.[19]

Key Experimental Protocols

Reproducible and accurate measurement of calpain activity and apoptosis is fundamental to studying the effects of this compound. Below are detailed methodologies for two key assays.

Protocol: Fluorometric Calpain Activity Assay

This protocol is adapted from commercially available kits (e.g., Abcam ab65308, Sigma-Aldrich MAK228) and measures the activity of activated calpain in cell lysates.[20][21][22]

Principle: Active calpain in the cell lysate cleaves the non-fluorescent substrate Ac-LLY-AFC, releasing the highly fluorescent compound 7-Amino-4-trifluoromethylcoumarin (AFC). The fluorescence intensity is directly proportional to calpain activity and is measured at Ex/Em = 400/505 nm.[20][21]

Methodology:

  • Sample Preparation:

    • Induce apoptosis in cell cultures using the desired method. Prepare a parallel, untreated control culture.

    • Harvest 1-2 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 100 µL of ice-cold Extraction Buffer (provided in kits, specifically designed to prevent auto-activation of calpain).

    • Incubate on ice for 20 minutes, vortexing gently every 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine protein concentration of the lysate using a compatible assay (e.g., Coomassie-based).

  • Assay Reaction:

    • Prepare reactions in a 96-well black plate suitable for fluorescence.

    • Sample Wells: Add 50-200 µg of protein lysate and adjust the volume to 85 µL with Extraction Buffer.

    • Negative Control Well: Add lysate from the treated sample and 1 µL of a specific Calpain Inhibitor (e.g., Z-LLY-FMK). Adjust volume to 85 µL.

    • Positive Control Well: Add 1-2 µL of the provided Active Calpain solution and adjust volume to 85 µL with Extraction Buffer.

    • To all wells, add 10 µL of 10X Reaction Buffer.

    • To initiate the reaction, add 5 µL of Calpain Substrate (Ac-LLY-AFC) to all wells.

  • Measurement and Analysis:

    • Incubate the plate at 37°C for 1 hour, protected from light.

    • Measure fluorescence using a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.

    • Calpain activity is determined by comparing the relative fluorescence units (RFU) of the treated sample to the untreated control after subtracting the background fluorescence from the negative control well.

Calpain_Assay_Workflow A 1. Cell Culture (Treated vs. Control) B 2. Harvest & Lyse Cells (Ice-cold Extraction Buffer) A->B C 3. Centrifuge & Collect (Cytosolic Supernatant) B->C D 4. Prepare 96-Well Plate (Samples, Positive/Negative Controls) C->D E 5. Add Reaction Buffer & Calpain Substrate (Ac-LLY-AFC) D->E F 6. Incubate (37°C for 1 hour, dark) E->F G 7. Measure Fluorescence (Ex/Em = 400/505 nm) F->G H 8. Data Analysis (Compare RFU of Samples) G->H

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This is a standard flow cytometry-based protocol for distinguishing between live, early apoptotic, and late apoptotic/necrotic cells.[23][24]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membranes.

Methodology:

  • Cell Preparation:

    • Induce apoptosis in suspension or adherent cells. For adherent cells, gently detach using trypsin and combine with the supernatant to ensure apoptotic bodies are collected.

    • Collect 1-5 x 10⁵ cells per sample by centrifugation (300 x g for 5 minutes).

    • Wash cells once with 1 mL of cold PBS and centrifuge again.

  • Staining:

    • Prepare 1X Annexin-Binding Buffer by diluting the provided 5X or 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (typically 50 µg/mL).

    • Gently vortex the cell suspension.

  • Incubation and Analysis:

    • Incubate the samples for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.

    • Analyze the samples by flow cytometry immediately (within 1 hour).

    • Use unstained, PI-only, and Annexin V-only controls to set compensation and gates correctly.

  • Data Interpretation:

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow A 1. Induce Apoptosis in Cells B 2. Harvest & Wash Cells (Cold PBS) A->B C 3. Resuspend in 1X Annexin-Binding Buffer B->C D 4. Add Annexin V-FITC & PI C->D E 5. Incubate (15 min, Room Temp, Dark) D->E F 6. Add Binding Buffer E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Cell Populations (Live, Early/Late Apoptotic) G->H

Conclusion and Future Directions

This compound is an indispensable research tool for dissecting the role of calpains in programmed cell death. Its mechanism of action is centered on the inhibition of calpain-mediated cleavage of pro-apoptotic proteins, most notably Bax, which prevents the activation of the mitochondrial death pathway and subsequent caspase activation.[8][10] The extensive evidence of its neuroprotective effects in preclinical models of stroke, neurotrauma, and neurodegeneration highlights the therapeutic potential of calpain inhibition.[3][5][25] Future research should continue to explore the substrate specificity of different calpain isoforms in various cell death paradigms and advance the development of next-generation calpain inhibitors with improved pharmacokinetic profiles for clinical applications.

References

Calpeptin's Impact on Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Calpeptin, a cell-permeable dipeptide aldehyde, is widely recognized as a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases. Emerging evidence has illuminated its significant role in modulating inflammatory processes, positioning it as a molecule of interest for therapeutic development in various inflammatory diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on key inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome, and its impact on cellular processes central to inflammation. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research.

Core Mechanism of Action: Inhibition of Cysteine Proteases

This compound's primary mechanism of action is the potent and reversible inhibition of calpains, particularly the ubiquitous isoforms Calpain I (μ-calpain) and Calpain II (m-calpain)[1][2]. Calpains are crucial mediators in various cellular processes, and their over-activation is implicated in the pathology of inflammatory conditions[2][3]. In addition to calpains, this compound also exhibits inhibitory activity against other cysteine proteases, such as cathepsins, which can also play a role in inflammation and viral entry into cells[4][5][6][7]. This dual inhibitory profile contributes to its broad anti-inflammatory effects.

The following table summarizes the reported inhibitory concentrations of this compound against its primary targets and in functional assays.

Target/ProcessSystemPotency (ID50 / IC50 / EC50)Reference
Calpain I Human PlateletsID50: 40 nM[1][7]
Calpain I Porcine ErythrocytesID50: 52 nM[1]
Calpain II Porcine KidneyID50: 34 nM[1]
Papain -ID50: 138 nM[1]
SARS-CoV-2 Entry Vero E6 CellsEC50: 163-174 nM[4][8]
SARS-CoV-2 Particle Release Vero E6 CellsIC50: 0.6 µM[8]
SARS-CoV Replication In VitroEC50: 2 µM[9]

Impact on Key Inflammatory Signaling Pathways

This compound interferes with critical signaling cascades that drive the inflammatory response. Its ability to inhibit calpain prevents the downstream activation of major pro-inflammatory pathways.

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression[10]. In the canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Certain inflammatory stimuli can lead to the activation of calpain, which directly degrades IκBα[2][11]. This degradation releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α[10][11]. By inhibiting calpain, this compound prevents IκBα degradation, thereby suppressing NF-κB activation and subsequent inflammatory gene expression[11][12].

G cluster_0 Cytoplasm cluster_1 Nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) calpain Calpain stimulus->calpain Activates ikb_nfkb IκBα-NF-κB (Inactive Complex) calpain->ikb_nfkb Degrades IκBα ikb IκBα nfkb NF-κB (p50/p65) transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) nfkb->transcription Translocates & Activates ikb_nfkb->nfkb Releases This compound This compound This compound->calpain Inhibits

This compound's mechanism of action on the NF-κB pathway.

The NLRP3 inflammasome is a multi-protein complex that, upon activation by pathogenic or sterile danger signals, triggers the activation of Caspase-1[13]. Activated Caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms[13]. Studies have shown that calpain activation is an important step for NLRP3 inflammasome activation[14]. This compound treatment has been demonstrated to reduce crystal-induced IL-1β production by inhibiting this pathway[14]. Further research indicates this compound significantly suppresses both the AIM2 and NLRP3 inflammasome signaling pathways, preventing Caspase-1 activation and the release of IL-1β and IL-18[3][15][16].

G cluster_0 Intracellular cluster_1 Extracellular damps Stimulus (DAMPs/PAMPs) calpain Calpain damps->calpain Activates nlrp3_complex NLRP3 Inflammasome Assembly calpain->nlrp3_complex Required for Activation pro_casp1 Pro-Caspase-1 nlrp3_complex->pro_casp1 Recruits casp1 Active Caspase-1 pro_casp1->casp1 Cleavage pro_il1b Pro-IL-1β / Pro-IL-18 casp1->pro_il1b Cleaves This compound This compound This compound->calpain Inhibits il1b Mature IL-1β / IL-18 inflammation Inflammation il1b->inflammation Secretion & Signaling

This compound's inhibition of the NLRP3 inflammasome.

Modulation of Cellular Inflammatory Processes

This compound's influence extends to the function of key immune cells and processes that drive tissue damage in inflammatory conditions.

  • Neutrophil Activity: Calpain plays a role in neutrophil migration and activation[17]. As a calpain inhibitor, this compound can block the infiltration of inflammatory cells into tissues[8]. It has also been shown to inhibit NETosis, a process where neutrophils release web-like structures of DNA that can trap pathogens but also contribute to tissue damage and thrombosis in chronic inflammation[4][8][9].

  • Immune Cell Infiltration and Tissue Damage: In a preclinical model of multiple sclerosis (EAE), this compound treatment reduced the infiltration of immune cells into the spinal cord, attenuated gliosis and axonal damage, and decreased neuronal and oligodendrocyte death[5][18].

  • Muscle Inflammation: In muscle cells, pro-inflammatory cytokines like TNF-α and IFN-γ can induce apoptosis and inflammatory changes. This compound has been shown to attenuate these detrimental effects, suggesting a protective role in inflammatory myopathies[1][2][19].

The following table provides a summary of this compound concentrations and doses used in various experimental models to achieve anti-inflammatory effects.

Model TypeModel DetailsDose / ConcentrationObserved EffectReference
In Vitro Bone Marrow-Derived Dendritic Cells30 µMInhibition of NLRP3 inflammasome[14]
In Vitro Rat L6 Myoblasts1 - 5 µMAttenuation of IFN-γ induced changes[2]
In Vitro Human Kidney (HK-2) CellsPretreatmentAlleviation of hypoxia-induced injury[15][16]
In Vitro Human Lung Fibroblasts (WI38, IMR90)0 - 100 nMDose-dependent suppression of proliferation[7]
In Vivo Feline Right Ventricular PO Model0.6 mg/kg (i.v.)Blocked activation of calpain and caspase-3[1]
In Vivo EAE (Multiple Sclerosis Model) Rats50 - 250 µg/kgReduced clinical scores, inflammation, and neurodegeneration[5][18]
In Vivo SARS-CoV-2 Infected Hamsters1 mg/kgReduced tracheal viral load[4]
In Vivo Bleomycin-Induced Pulmonary Fibrosis Mice0.04 mg/mouse (i.p.)Inhibited collagen deposition[7]
In Vivo Ischemia/Reperfusion Kidney Injury MicePretreatmentSuppressed AIM2/NLRP3 inflammasomes[3][15]

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

  • Objective: To assess the effect of this compound on NLRP3 inflammasome-mediated cytokine release.

  • Cell Line: Primary bone marrow-derived dendritic cells (BMDCs) from mice[14].

  • Methodology:

    • Cell Culture: Culture BMDCs in appropriate media.

    • Pre-treatment: Incubate BMDCs with this compound (e.g., 30 µM) or a vehicle control for 30 minutes[14].

    • Priming (Signal 1): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

    • Activation (Signal 2): Activate the inflammasome using an NLRP3 agonist such as silica crystals or nigericin for 5 hours[14].

    • Sample Collection: Collect the cell culture supernatants and prepare cell lysates.

    • Analysis: Measure the concentration of secreted IL-1β and TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA). Analyze cell lysates and supernatants for pro- and cleaved-Caspase-1 and IL-1β via Western Blotting[14].

  • Objective: To determine if this compound can attenuate cytokine-induced inflammatory changes in muscle cells.

  • Cell Line: Rat L6 myoblast cell line[2].

  • Methodology:

    • Cell Culture: Grow L6 myoblasts to a desired confluency.

    • Inflammatory Stimulation: Treat cells with a pro-inflammatory cytokine such as IFN-γ (e.g., 500 units/mL)[2].

    • This compound Treatment: Co-treat or post-treat the cells with this compound (e.g., 1 and 5 µM) for a specified duration, such as 24 hours[2].

    • Sample Collection: Harvest cells to prepare protein lysates.

    • Analysis:

      • Perform a calpain activity assay on cell lysates[2].

      • Conduct Western Blot analysis to measure the expression of inflammatory markers such as Major Histocompatibility Complex class-I (MHC-I) and the activation of transcription factors like p-ERK1/2 and NF-κB[2][19].

G start Start: Culture Rat L6 Myoblasts stim Inflammatory Stimulation (e.g., 500 U/mL IFN-γ) start->stim treat Post-treatment with This compound (1-5 µM) or Vehicle for 24h stim->treat harvest Harvest Cells & Prepare Lysates treat->harvest analysis Analysis harvest->analysis wb Western Blot: MHC-I, p-ERK, NF-κB analysis->wb activity Calpain Activity Assay analysis->activity end End wb->end activity->end

Experimental workflow for an in vitro muscle inflammation study.

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory properties across a range of preclinical models. Its capacity to inhibit calpain and, to some extent, cathepsins allows it to effectively suppress key inflammatory signaling pathways, including NF-κB and the NLRP3/AIM2 inflammasomes. This leads to a reduction in pro-inflammatory cytokine production, diminished immune cell infiltration, and protection against tissue damage. The quantitative data and established protocols presented herein provide a solid foundation for further investigation. Future research should focus on optimizing its therapeutic window, evaluating its efficacy in more complex chronic inflammatory disease models, and exploring potential synergistic effects with other anti-inflammatory agents. These efforts will be critical in translating the promising preclinical profile of this compound into a viable therapeutic strategy for inflammatory diseases.

References

Calpeptin: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Calpeptin, a potent, cell-permeable inhibitor of calpain and certain cathepsins. It details the discovery and synthetic rationale of this dipeptide aldehyde, presents its key inhibitory and biological activity data in tabular format, and outlines experimental protocols for its use in cellular assays. Furthermore, this guide illustrates the signaling pathways influenced by this compound's inhibitory action through detailed diagrams, offering a valuable resource for researchers investigating cellular processes regulated by these proteases.

Discovery and Rationale

This compound, chemically known as N-Benzyloxycarbonyl-L-leucyl-L-norleucinal (Z-Leu-nLeu-H), was first described by Tsujinaka and colleagues in 1988 as a novel synthetic inhibitor of calpain.[1] The primary motivation for its development was to create a calpain inhibitor with enhanced cell permeability compared to existing peptide-based inhibitors.

The design of this compound originated from the modification of the N-terminus of Leu-norleucinal. The introduction of a benzyloxycarbonyl (Z) group was a key chemical modification aimed at increasing the lipophilicity of the molecule, thereby facilitating its passage across the cell membrane.[1] This strategic design proved successful, resulting in a potent, cell-penetrative calpain inhibitor that has since become a valuable tool in cell biology and drug discovery.

Chemical Synthesis

Below is a generalized workflow representing a potential synthetic approach.

G cluster_0 Synthesis of L-Norleucinal cluster_1 Synthesis of Z-Leu cluster_2 Coupling and Final Product L-Norleucine L-Norleucine Protected L-Norleucinol Protected L-Norleucinol L-Norleucine->Protected L-Norleucinol Reduction & Protection L-Norleucinal L-Norleucinal Protected L-Norleucinol->L-Norleucinal Oxidation This compound This compound L-Norleucinal->this compound Peptide Coupling L-Leucine L-Leucine Z-Leu Z-Leu L-Leucine->Z-Leu Benzyloxycarbonylation Z-Leu->this compound G Ca2_influx Elevated Intracellular Ca2+ Calpain_Activation Calpain Activation Ca2_influx->Calpain_Activation Substrate_Cleavage Cleavage of Pro-Apoptotic and Anti-Apoptotic Proteins Calpain_Activation->Substrate_Cleavage This compound This compound This compound->Calpain_Activation Apoptosis Apoptosis Substrate_Cleavage->Apoptosis G cluster_0 Pancreatic Cancer Cell (PCC) cluster_1 Pancreatic Stellate Cell (PSC) PCC PCC PCC_Factors Growth Factors (e.g., PDGF) PCC->PCC_Factors PSC PSC PCC_Factors->PSC Activation PSC_Factors ECM Proteins & Growth Factors PSC->PSC_Factors PSC_Factors->PCC Promotion of Migration & Proliferation This compound This compound This compound->PCC This compound->PSC

References

Calpeptin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical structure, properties, biological activity, and experimental applications of the calpain and cathepsin inhibitor, Calpeptin.

Introduction

This compound is a potent, cell-permeable dipeptide aldehyde that functions as a reversible inhibitor of calpains and certain cathepsins. Its ability to readily cross cell membranes has made it a valuable tool in cell biology for investigating the roles of these proteases in a multitude of cellular processes, including signal transduction, apoptosis, cell motility, and platelet aggregation.[1][2] This technical guide provides a comprehensive overview of this compound's chemical and biological characteristics, detailed experimental protocols for its use, and a summary of its impact on key signaling pathways.

Chemical Structure and Properties

This compound, systematically known as N-benzyloxycarbonyl-L-leucyl-L-norleucinal, is a synthetic peptide derivative. Its structure features a benzyloxycarbonyl (Cbz or Z) protecting group at the N-terminus of a leucine residue, which is in turn linked to a norleucinal residue. The aldehyde functional group on the norleucinal is crucial for its inhibitory activity.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate[3]
Synonyms Z-Leu-Nle-CHO, N-Benzyloxycarbonyl-L-leucylnorleucinal[3]
Molecular Formula C₂₀H₃₀N₂O₄[3]
Molecular Weight 362.46 g/mol
CAS Number 117591-20-5[3]
SMILES String CCCC--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)OCC1=CC=CC=C1[3]
Appearance White to off-white solid
Melting Point 60-75 °C
Storage Temperature -20°C

Table 2: Solubility of this compound

SolventSolubilityReference(s)
DMSO ≥ 15 mg/mL
Ethanol Soluble
Methanol Soluble
Water Insoluble

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the calpain family of calcium-dependent cysteine proteases, particularly calpain-1 (μ-calpain) and calpain-2 (m-calpain). It also exhibits strong inhibitory activity against cathepsins K and L. The aldehyde group of this compound forms a reversible covalent bond with the active site cysteine residue of these proteases, thereby blocking their catalytic activity.

Table 3: Inhibitory Activity of this compound against Various Proteases

Target EnzymeInhibitory ConcentrationReference(s)
Calpain-1 ID₅₀ = 52 nM
Calpain-2 ID₅₀ = 34 nM
Papain ID₅₀ = 138 nM
Cathepsin K IC₅₀ = 0.11 nM
Cathepsin L Potent inhibitor[1]

Experimental Protocols

In Vitro Calpain Activity Assay (Fluorometric)

This protocol describes the measurement of calpain activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest

  • This compound (or other calpain inhibitors for control)

  • Extraction Buffer (e.g., provided in commercial kits, typically containing a buffer, chelators, and reducing agents to prevent auto-activation of calpain)

  • 10X Reaction Buffer (provided in commercial kits)

  • Calpain Substrate (e.g., Ac-LLY-AFC)

  • Active Calpain (for positive control)

  • 96-well black plates with clear bottoms

  • Fluorometer with 400 nm excitation and 505 nm emission filters

Procedure:

  • Sample Preparation:

    • Treat cells with the desired stimulus to induce calpain activation. Include an untreated control group.

    • Harvest approximately 1-2 x 10⁶ cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of Extraction Buffer.

    • Incubate on ice for 20 minutes, with gentle mixing.

    • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet debris.

    • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Dilute the cell lysate to a final concentration of 50-200 µg of protein in 85 µL of Extraction Buffer in each well of the 96-well plate.

    • Prepare a positive control by adding 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.

    • Prepare a negative control using lysate from untreated cells. For inhibitor studies, pre-incubate the lysate with this compound.

    • Add 10 µL of 10X Reaction Buffer to each well.

    • Add 5 µL of Calpain Substrate to each well.

  • Measurement:

    • Incubate the plate at 37°C for 1 hour, protected from light.

    • Measure the fluorescence in a fluorometer at an excitation of 400 nm and an emission of 505 nm.[4][5]

Cell-Based Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound (or other agents) using Annexin V staining followed by flow cytometry.

Materials:

  • Cells of interest

  • This compound (or apoptosis-inducing agent)

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • 10X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells and treat with the desired concentration of this compound or a known apoptosis inducer for the appropriate duration. Include an untreated control.

    • Harvest the cells, including both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • PI Staining and Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Add 5 µL of Propidium Iodide (PI) solution.

    • Analyze the samples by flow cytometry within one hour.[6][7]

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to agonists, and the effect of inhibitors like this compound.

Materials:

  • Freshly drawn human blood in sodium citrate tubes

  • Platelet agonists (e.g., ADP, collagen, thrombin)

  • This compound

  • Saline

  • Light Transmission Aggregometer

Procedure:

  • PRP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[8]

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. The PPP will be used to set the 100% aggregation baseline.

  • Assay:

    • Pipette PRP into aggregometer cuvettes with a stir bar and allow it to warm to 37°C.

    • For inhibitor studies, pre-incubate the PRP with this compound or vehicle control for a specified time.

    • Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use a PPP-containing cuvette to set the 100% aggregation mark.

    • Add a platelet agonist to the PRP and record the change in light transmission over time as platelets aggregate.[8][9]

  • Data Analysis:

    • The extent of aggregation is measured as the maximum percentage change in light transmission. The rate of aggregation can also be determined from the slope of the aggregation curve.

Signaling Pathways Modulated by this compound

Apoptosis

Calpains are involved in both the initiation and execution phases of apoptosis. Their activation, often due to elevated intracellular calcium levels, leads to the cleavage of several key proteins in the apoptotic cascade. This compound, by inhibiting calpain, can modulate these pathways.

apoptosis_pathway Apoptotic_Stimulus Apoptotic Stimulus Ca_Influx ↑ Intracellular Ca²⁺ Apoptotic_Stimulus->Ca_Influx Calpain Calpain Ca_Influx->Calpain Activates Bax Bax Calpain->Bax Cleaves/Activates Bcl2 Bcl-2 Calpain->Bcl2 Cleaves/Inactivates Caspase_12 Caspase-12 Calpain->Caspase_12 Cleaves/Activates Bid Bid Calpain->Bid Cleaves This compound This compound This compound->Calpain Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Caspase_12->Caspase_9 tBid tBid Bid->tBid tBid->Cytochrome_c

Calpain's role in the intrinsic and ER-stress mediated apoptotic pathways.
Platelet Aggregation

Upon platelet activation by agonists like thrombin or collagen, intracellular calcium levels rise, leading to calpain activation. Calpain then cleaves various substrates, including cytoskeletal proteins and signaling molecules, which is essential for the full aggregation response. This compound's inhibition of calpain can block these events.[1]

platelet_aggregation_pathway Agonist Platelet Agonist (e.g., Thrombin, Collagen) Receptor Receptor Agonist->Receptor Gq Gq Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Calpain Calpain Ca_Release->Calpain Activates Granule_Secretion Granule Secretion PKC->Granule_Secretion Cytoskeletal_Proteins Cytoskeletal Proteins Calpain->Cytoskeletal_Proteins Cleaves This compound This compound This compound->Calpain Inhibits Shape_Change Shape Change Cytoskeletal_Proteins->Shape_Change Aggregation Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation

The role of calpain in the platelet aggregation signaling cascade.
Neurite Outgrowth

The role of calpain in neurite outgrowth is complex, but evidence suggests that calpain-mediated cleavage of cytoskeletal components can influence growth cone dynamics. Inhibition of calpain by this compound has been shown to promote neurite elongation, potentially through the modulation of Protein Kinase C (PKC) activity.[10]

neurite_outgrowth_pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Ca_Influx ↑ Intracellular Ca²⁺ Receptor->Ca_Influx Calpain Calpain Ca_Influx->Calpain Activates PKC Protein Kinase C (PKC) Calpain->PKC Cleaves/Activates Cytoskeletal_Substrates Cytoskeletal Substrates (e.g., Spectrin, MAPs) Calpain->Cytoskeletal_Substrates Cleaves This compound This compound This compound->Calpain Inhibits Growth_Cone_Dynamics Growth Cone Dynamics PKC->Growth_Cone_Dynamics Modulates Cytoskeletal_Substrates->Growth_Cone_Dynamics Inhibits Remodeling Neurite_Outgrowth Neurite Outgrowth Growth_Cone_Dynamics->Neurite_Outgrowth

Proposed mechanism of this compound's effect on neurite outgrowth via calpain and PKC.

Synthesis and Purification

This compound was first synthesized by modifying the N-terminal of Leu-norleucinal.[11] The synthesis involves the coupling of N-benzyloxycarbonyl-L-leucine to L-norleucinal. Purification is typically achieved through standard chromatographic techniques for peptides, such as silica gel chromatography or high-performance liquid chromatography (HPLC), to yield a high-purity product. The original synthesis is detailed in the work by Tsujinaka et al. (1988).[11]

Conclusion

This compound remains an indispensable tool for researchers investigating the multifaceted roles of calpains and cathepsins in cellular physiology and pathology. Its cell permeability and potent inhibitory activity allow for the targeted disruption of these proteases in living systems, providing valuable insights into their functions. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a research setting and to support its potential consideration in early-stage drug development programs targeting diseases with dysregulated protease activity.

References

Calpeptin's Function in Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the role of Calpeptin in modulating platelet function, with a specific focus on its inhibitory effects on platelet aggregation. This compound, a cell-permeable dipeptide, is widely utilized as a potent and specific inhibitor of calpain, a family of calcium-dependent cysteine proteases. Understanding its mechanism of action is crucial for research into thrombotic disorders and the development of novel antiplatelet therapies.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting intracellular calpains (μ-calpain and m-calpain).[1] In platelets, agonist-induced activation leads to an influx of calcium, which in turn activates calpain.[2] Activated calpain is a critical mediator of the cytoskeletal reorganization required for platelet shape change, spreading, and aggregation.[3] It achieves this by cleaving key structural proteins, including talin and actin-binding protein (filamin).[3][4]

By inhibiting calpain, this compound effectively blocks these downstream events, thereby preventing the full activation and aggregation of platelets.[3] Its utility as a research tool lies in its ability to parse the specific contributions of calpain to the complex signaling cascades of platelet activation.

Quantitative Effects of this compound on Platelet Function

The inhibitory potency of this compound has been quantified across several key platelet functions. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy in preventing various stages of platelet activation.

Parameter InhibitedAgonistIC₅₀ ValueReference
Initial Rate of Platelet AggregationThrombin150 µM[3][5]
Platelet Spreading-200 µM[3]
P-selectin Surface ExpressionThrombin200 - 300 µM[3]
Microparticle FormationThrombin + Collagen / A23187Dose-dependent inhibition[6]
Calpain I (from human platelets)-40 nM[1]

Signaling Pathways Modulated by this compound

This compound's inhibition of calpain interrupts several critical signaling pathways in platelets. Beyond the direct prevention of substrate cleavage, it has wider implications for intracellular signaling.

  • Cytoskeletal Reorganization: This is the most direct consequence of this compound's action. Calpain-mediated cleavage of talin and filamin is essential for the remodeling of the actin cytoskeleton that underpins shape change and the formation of lamellipodia and filopodia for spreading and aggregation.[3][7] this compound's inhibition of calpain preserves the integrity of these cytoskeletal components.

  • Granule Secretion: Calpain activity is required for the exocytosis of α-granules, a process measured by the surface expression of P-selectin. This compound effectively blocks this secretion, demonstrating calpain's role in the release of pro-thrombotic factors.[2][3]

  • Upstream Signal Transduction: Studies indicate that this compound can inhibit the thrombin-induced increase in intracellular calcium concentration ([Ca²⁺]i) and the production of inositol triphosphate (IP₃).[8] This suggests a potential role for calpain in the positive feedback regulation of phospholipase C (PLC).

  • Thromboxane Synthesis: this compound has been shown to inhibit the generation of Thromboxane B2 (TxB₂), a stable metabolite of the potent platelet agonist Thromboxane A₂ (TxA₂).[8] However, at concentrations above 30 µM, this may be due to direct inhibition of thromboxane synthetase.[9]

  • Protein Tyrosine Phosphorylation: The role of calpain in regulating protein tyrosine phosphorylation is complex. Evidence suggests that calpain may be involved in activating protein-tyrosine phosphatases (PTPs). Consequently, this compound treatment can enhance and prolong the phosphorylation state of certain proteins following platelet activation.[10]

Below is a diagram illustrating the primary signaling pathway inhibited by this compound.

Calpeptin_Signaling_Pathway cluster_activation Platelet Activation cluster_calpain Calpain-Mediated Events cluster_response Platelet Response Agonist Agonist (e.g., Thrombin, Collagen) Receptor Receptor Agonist->Receptor PLC PLC Activation Receptor->PLC Ca_Mobilization ↑ [Ca²⁺]i PLC->Ca_Mobilization Calpain Calpain Activation Ca_Mobilization->Calpain Substrates Substrate Cleavage (Talin, Filamin) Calpain->Substrates Secretion α-Granule Secretion (P-selectin) Calpain->Secretion Regulates Cytoskeleton Cytoskeletal Reorganization Substrates->Cytoskeleton Aggregation Aggregation Cytoskeleton->Aggregation Secretion->Aggregation This compound This compound This compound->Calpain INHIBITS

Figure 1: this compound's inhibition of the calpain-dependent platelet activation pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects on platelet function. The following are standard protocols for key assays.

Human Platelet Isolation (Washed Platelets)

This protocol describes the preparation of washed platelets, which is essential for studying intrinsic platelet properties without interference from plasma components.[1]

  • Blood Collection: Draw whole blood from healthy, aspirin-free volunteers into tubes containing an anticoagulant such as Acid Citrate Dextrose (ACD) or 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).[3] Handle samples gently to prevent premature platelet activation.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with no brake.[11]

  • PRP Collection: Carefully aspirate the upper, straw-colored platelet-rich plasma (PRP) layer, avoiding the buffy coat (white blood cells) and red blood cells.[3]

  • Acidification and Centrifugation: Add ACD or Prostaglandin E1 (PGE₁, final concentration 1 µM) to the PRP to prevent activation during pelleting. Centrifuge the PRP at a higher speed (e.g., 800-900 x g) for 10-15 minutes to pellet the platelets.[3]

  • Washing: Discard the supernatant (platelet-poor plasma, PPP). Gently resuspend the platelet pellet in a physiological buffer like Hepes-Tyrode's buffer (pH 7.4) containing PGE₁.[3] Repeat the centrifugation and washing step to ensure high purity.

  • Final Resuspension: After the final wash, resuspend the platelet pellet in Hepes-Tyrode's buffer without PGE₁. Adjust the platelet count to the desired concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) for functional assays. Allow platelets to rest at room temperature for at least 20-30 minutes before use.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for measuring platelet aggregation.[12]

  • Instrument Setup: Calibrate the aggregometer using platelet-poor plasma (PPP) to set 100% light transmission and the prepared platelet-rich plasma (PRP) or washed platelet suspension to set 0% transmission.[10][13]

  • Sample Preparation: Pipette the platelet suspension (e.g., 270 µL) into a siliconized glass cuvette with a magnetic stir bar.[11] Place the cuvette in the aggregometer and allow it to warm to 37°C while stirring.

  • Inhibitor Incubation: Add this compound (at desired final concentrations) or vehicle control to the platelet suspension. Incubate for the specified time (e.g., 10 minutes) before adding the agonist.[5]

  • Initiation of Aggregation: Add a platelet agonist (e.g., 30 µL of thrombin, collagen, or ADP) to initiate aggregation.[11]

  • Data Recording: Record the change in light transmission over time (typically 5-10 minutes). The formation of platelet aggregates reduces the turbidity of the sample, increasing light transmission.[14]

  • Analysis: Quantify aggregation by measuring the maximum percentage change in light transmission or the area under the curve (AUC). IC₅₀ values can be calculated by plotting the percentage inhibition of aggregation against a range of this compound concentrations.[15]

Flow Cytometry for P-selectin Expression

This method quantifies α-granule secretion by measuring the surface expression of P-selectin (CD62P).

  • Sample Preparation: In a tube, combine the platelet suspension with this compound or vehicle and incubate.

  • Activation: Add a platelet agonist (e.g., thrombin) and incubate for the required duration at room temperature.

  • Antibody Staining: Add a fluorophore-conjugated anti-CD62P antibody and an antibody against a platelet-specific marker like CD41a to identify the platelet population.[16] Incubate in the dark for 15-20 minutes.

  • Fixation (Optional): To stop the reaction and stabilize the sample for later analysis, add 0.5-1% methanol-free formaldehyde.[8][17] Note that fixation itself can sometimes induce activation markers.[17]

  • Acquisition: Dilute the sample with buffer and analyze on a flow cytometer. Gate on the platelet population based on forward and side scatter properties or CD41a positivity.

  • Analysis: Determine the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of the P-selectin signal.

Western Blot for Protein Phosphorylation

This protocol is used to assess this compound's effect on the phosphorylation status of signaling proteins.

  • Sample Preparation: Prepare washed platelets and incubate with this compound or vehicle, followed by stimulation with an agonist for various time points.

  • Lysis: Immediately stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer containing phosphatase and protease inhibitors. This is critical to preserve the phosphorylation state of proteins.

  • Denaturation: Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution that minimizes background, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Avoid using milk, as its phosphoprotein (casein) content can cause high background.[18]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein, diluted in 1-5% BSA in TBST, typically overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. To ensure equal loading, the blot can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[18]

Experimental and Logical Workflow Visualization

Successful investigation of this compound's function follows a structured workflow, from sample preparation through to data interpretation.

Experimental_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation Blood Whole Blood Collection (Sodium Citrate) PRP Centrifugation (Low Speed) → Isolate PRP Blood->PRP Washed Washing & Centrifugation → Isolate Washed Platelets PRP->Washed Adjust Resuspend & Adjust Count (Tyrode's Buffer) Washed->Adjust Incubate Incubate Platelets with This compound or Vehicle Adjust->Incubate Stimulate Stimulate with Agonist (Thrombin, Collagen, etc.) Incubate->Stimulate LTA Light Transmission Aggregometry (LTA) Stimulate->LTA Flow Flow Cytometry (P-selectin, etc.) Stimulate->Flow WB Western Blot (Phosphorylation, Cleavage) Stimulate->WB Quantify Quantify Results (% Inhibition, MFI, Band Density) LTA->Quantify Flow->Quantify WB->Quantify IC50 Calculate IC₅₀ Values Quantify->IC50 Conclusion Draw Conclusions on This compound's Mechanism IC50->Conclusion

Figure 2: A typical experimental workflow for studying this compound's effects on platelets.

Conclusion

This compound is an indispensable tool for elucidating the role of calpain in platelet physiology. Its ability to potently inhibit calpain allows researchers to dissect the specific downstream effects of this protease on cytoskeletal arrangement, granule secretion, and overall platelet aggregation. The quantitative data and established protocols provided in this guide serve as a comprehensive resource for scientists investigating the intricate mechanisms of platelet activation and for professionals in the field of drug development exploring calpain inhibition as a potential antithrombotic strategy.

References

Methodological & Application

Calpeptin working concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Calpeptin in Cell Culture Experiments

Introduction

This compound is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2][3] It acts by targeting the active site of calpains, with ID50 values in the nanomolar range for calpain I and calpain II.[1][3] Due to its cell permeability, this compound is widely used in cell culture experiments to investigate the roles of calpains in various cellular processes.[2] These processes include apoptosis, cell migration, proliferation, autophagy, and neurodegeneration.[1][4][5] Calpain activation is implicated in numerous pathologies, and inhibitors like this compound are crucial tools for dissecting these pathways and evaluating potential therapeutic strategies.[6][7]

Mechanism of Action

Calpains are activated by elevated intracellular calcium levels. Once activated, they cleave a wide range of substrate proteins, including cytoskeletal components, signaling molecules, and apoptosis-related factors like caspases and Bid.[6][8] this compound prevents this cleavage by blocking the protease activity of calpain, thereby inhibiting downstream cellular events. For instance, in models of excitotoxicity, this compound can protect neurons by preventing the calpain-mediated degradation of essential proteins.[8] It has also been shown to reduce neuronal apoptosis by inhibiting the expression and activation of Caspase-3.[1][6]

Calpeptin_Mechanism cluster_0 Cellular Environment cluster_1 Inhibitory Action cluster_2 Downstream Effects Stimulus Stimulus (e.g., Ca²⁺ Influx, Oxidative Stress) Calpain_I Pro-Calpain (Inactive) Stimulus->Calpain_I activates Calpain_A Calpain (Active) Calpain_I->Calpain_A conformational change Cleavage Substrate Cleavage Calpain_A->Cleavage mediates This compound This compound This compound->Calpain_A inhibits Substrates Substrate Proteins (e.g., Spectrin, Caspases, Bid) Substrates->Cleavage Effects Cellular Outcomes (Apoptosis, Cytoskeletal Disruption) Cleavage->Effects

Caption: Mechanism of this compound action.

Recommended Working Concentrations

The optimal working concentration of this compound varies significantly depending on the cell type, experimental duration, and the specific biological question. Pre-treatment times typically range from 30 minutes to 2 hours before the addition of a stimulus. It is always recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and assay.

Cell TypeApplication / AssayThis compound ConcentrationIncubation Time
PC12 (Rat Pheochromocytoma)Autophagy Assay10 µM96 hours[1]
Rat Cortical Neurons Neuroprotection (NMDA-induced)5 - 20 µM24 hours[8]
RGC-5 (Rat Retinal Ganglion)Neuroprotection (Ionomycin-induced)2 µM1 hr pre-treatment, then 24 hrs[9]
Human Melanoma (224) Apoptosis Inhibition (Cisplatin-induced)10 µMCo-treatment for 5 - 8 hours[10]
WI38 VA13 & IMR90 (Human Lung Fibroblasts)Proliferation Assay0 - 100 nM24 hours[11]
SW1990 (Human Pancreatic Cancer)Proliferation Assay (IC50)74.2 µMNot Specified[5]
SW1990 (Human Pancreatic Cancer)Migration & Invasion Assay10 - 20 µMNot Specified[5]
PSCs (Pancreatic Stellate Cells)Proliferation Assay (IC50)62.1 µMNot Specified[5]
PSCs (Pancreatic Stellate Cells)Migration & Invasion Assay>10 µMNot Specified[5]

Experimental Protocols

General Protocol for Treating Cells with this compound

This protocol provides a general workflow for inhibiting calpain activity in adherent cell cultures prior to inducing a specific cellular response.

general_workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed 1. Seed cells in appropriate culture vessel incubate 2. Incubate until cells reach ~70-80% confluency seed->incubate prepare_this compound 3. Prepare fresh this compound working solution in culture medium incubate->prepare_this compound pretreat 4. Pre-treat cells with this compound (e.g., 1-2 hours) prepare_this compound->pretreat add_stimulus 5. Add experimental stimulus (e.g., apoptosis inducer) pretreat->add_stimulus incubate_final 6. Incubate for desired experimental duration add_stimulus->incubate_final harvest 7. Harvest cells for downstream analysis incubate_final->harvest analyze 8. Perform assay (e.g., Western Blot, FACS, etc.) harvest->analyze

Caption: General experimental workflow for using this compound.

Materials:

  • This compound powder or stock solution (e.g., 10-100 mM in DMSO)[2][12]

  • Appropriate cell culture medium and serum

  • Sterile DMSO (for dilution)

  • Cell line of interest

Procedure:

  • Stock Solution: Prepare a 10-100 mM stock solution of this compound in sterile DMSO.[2][12] Aliquot and store at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in a multi-well plate, flask, or dish at a density that will ensure they reach 70-80% confluency on the day of the experiment.

  • Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration by diluting the stock solution in pre-warmed, serum-containing culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.

  • Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the this compound working solution. For the vehicle control, use a medium with the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired pre-treatment period (e.g., 1-2 hours) under standard culture conditions (37°C, 5% CO₂).

  • Stimulation: After pre-treatment, add the experimental stimulus (e.g., an apoptosis-inducing agent, growth factor, etc.) directly to the wells.

  • Final Incubation: Continue to incubate the cells for the duration of the experiment (e.g., 4, 8, 24, or 48 hours).

  • Downstream Analysis: Harvest the cells for analysis by methods such as Western blotting, flow cytometry, or microscopy.

Protocol for In-Cell Calpain Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and allows for the measurement of calpain activity in cell lysates.[13][14] this compound can be used as a specific inhibitor to confirm that the measured activity is indeed from calpain.

Materials:

  • Cells treated with or without a calpain-activating stimulus.

  • Cells pre-treated with this compound (e.g., 10-20 µM) prior to stimulation (Negative Control).

  • Calpain Activity Assay Kit (containing Extraction Buffer, Reaction Buffer, and a fluorogenic calpain substrate like Ac-LLY-AFC).[13][14]

  • Microcentrifuge.

  • 96-well black plate with a clear bottom.

  • Fluorescence plate reader with filters for Ex/Em = 400/505 nm.[15]

Procedure:

  • Sample Preparation: a. Harvest approximately 1-2 x 10⁶ cells per sample by centrifugation. b. Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.[14] c. Incubate on ice for 20 minutes, mixing gently several times.[14] d. Centrifuge at 10,000 x g for 1 minute to pellet cell debris.[13] e. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Keep on ice. f. Determine the protein concentration of the lysate.

  • Assay Reaction: a. In a 96-well black plate, add 50-200 µg of protein from each cell lysate to separate wells. Adjust the final volume of each well to 85 µL with Extraction Buffer.[14] b. Include controls:

    • Positive Control: Active Calpain enzyme provided with the kit.
    • Negative Control: Lysate from cells treated with a specific calpain inhibitor like this compound. c. Add 10 µL of 10X Reaction Buffer to each well.[15] d. Add 5 µL of the Calpain Substrate (e.g., Ac-LLY-AFC) to each well to start the reaction.[15]

  • Measurement: a. Incubate the plate at 37°C for 60 minutes, protected from light.[15] b. Measure the fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[13][14] c. Calpain activity can be expressed as Relative Fluorescence Units (RFU) per microgram of protein. The change in activity is determined by comparing the RFU of treated samples to untreated controls. The signal from the this compound-treated sample should be near baseline, confirming assay specificity.

References

Application Notes and Protocols for In Vivo Use of Calpeptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpeptin is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. These application notes provide a comprehensive overview and detailed protocols for the in vivo use of this compound, designed to assist researchers in designing and executing robust preclinical studies.

Mechanism of Action

This compound primarily functions by inhibiting calpain-1 and calpain-2.[1][2] By binding to the active site of calpain, this compound prevents the proteolysis of its downstream substrates.[3] This inhibition can modulate various cellular processes, including apoptosis, inflammation, cell migration, and cytoskeletal dynamics.[2][3][4][5]

Data Presentation: In Vivo Studies of this compound

The following tables summarize quantitative data from various in vivo studies that have utilized this compound.

Table 1: Dosage and Administration of this compound in Animal Models

Animal ModelDisease/ConditionDosageAdministration RouteKey FindingsReference
FelineRight Ventricular Pressure Overload0.6 mg/kgIntravenous (i.v.)Blocked activation of calpain and caspase-3; reduced cardiomyocyte cell death.[1][6][7]
Rat (Lewis)Experimental Autoimmune Encephalomyelitis (EAE)50-250 µg/kgNot specifiedAttenuated inflammation, cell death, and axonal damage.[3][8]
RatFocal Cerebral Ischemia-Reperfusion Injury50 mgIntracerebroventricular (i.c.v.)Reduced neuronal apoptosis in the hippocampal CA1 sector.[9]
MouseMPTP Model of Parkinson's DiseaseNot specifiedNot specifiedReduced astrogliosis, ROCK2 expression, and levels of inflammatory cytokines.[2]
MouseIschemia/Reperfusion-Induced Acute Kidney InjuryNot specifiedPretreatment before surgeryImproved renal function and attenuated pathological damage.[10][11]
MousePancreatic Cancer XenograftNot specifiedNot specifiedReduced tumor volume and weight; inhibited desmoplastic reaction.[12]

Table 2: Summary of Cellular and Molecular Effects of this compound In Vivo

EffectModel SystemKey ObservationsReference
Anti-inflammatory EAE in rats; MPTP model in miceReduced infiltration of immune cells, microgliosis, and astrogliosis. Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, etc.).[2][3]
Anti-apoptotic Feline pressure overload; Rat cerebral ischemia; EAE in ratsInhibited caspase-3 and caspase-8 activity. Reduced Bax:Bcl-2 ratio. Decreased TUNEL-positive cells.[1][3][6][7][9]
Neuroprotective EAE in rats; Parkinson's model in mice; Retinal ganglion cellsReduced axonal damage and neuronal loss. Attenuated myelin degradation.[2][3][13][14]
Anti-fibrotic Pulmonary fibrosis model in miceAttenuated bleomycin-induced pulmonary fibrosis.[15][16]
Anti-cancer Pancreatic cancer xenograft in miceInhibited proliferation, migration, and invasion of pancreatic cancer cells and stellate cells.[12][17]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in a Feline Model of Cardiac Pressure Overload

This protocol is adapted from a study investigating the effects of this compound on cardiomyocyte loss in a feline model of right ventricular pressure overload.[6][7]

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Physiological saline (0.9% NaCl)

  • Adult male cats (2.8–3.5 kg body weight)

  • Anesthetic agents (e.g., ketamine HCl, meperidine, acepromazine maleate)

2. Preparation of this compound Solution:

  • Dissolve 25 mg of this compound in 1 ml of DMSO.

  • Further dilute the solution in physiological saline to a final concentration of 250 µg/ml.

  • Adjust the pH of the final solution to 7.2 before administration.

3. Experimental Procedure:

  • Anesthetize the cats according to approved institutional animal care and use committee protocols.

  • Induce right ventricular pressure overload (RVPO) by partial occlusion of the pulmonary artery.

  • Administer this compound via a bolus intravenous injection at a dose of 0.6 mg/kg.

  • The first injection should be given 15 minutes before the induction of PO.

  • A second dose of 0.6 mg/kg should be administered 6 hours after the surgery.

  • Sham-operated control animals should receive the vehicle (DMSO and saline) following the same injection schedule.

  • At the end of the experimental period (e.g., 24 hours), euthanize the animals and collect heart tissue for analysis.

4. Analysis:

  • Perform histochemical staining (e.g., TUNEL assay) to assess cardiomyocyte apoptosis.

  • Conduct Western blot analysis to measure the levels of calpain, calpastatin, caspase-3, and other relevant proteins.

  • Assess calpain activity using a spectrin breakdown product antibody.

Protocol 2: Investigation of this compound's Neuroprotective Effects in a Rodent Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is based on a study that examined the therapeutic potential of this compound in an animal model of multiple sclerosis.[3][8]

1. Materials:

  • This compound

  • Vehicle solution (e.g., saline, DMSO)

  • Lewis rats

  • Reagents for EAE induction (e.g., myelin basic protein and complete Freund's adjuvant)

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Dilute the stock solution in physiological saline to achieve the desired final concentrations for injection. The dose range used in the cited study was 50-250 µg/kg.[3]

3. Experimental Procedure:

  • Induce EAE in Lewis rats according to standard protocols.

  • Once clinical signs of EAE appear, begin treatment with this compound or vehicle.

  • Administer this compound daily via a suitable route (e.g., intraperitoneal injection).

  • Monitor the clinical scores of the animals daily to assess disease severity.

  • At the end of the treatment period, euthanize the animals and collect spinal cord tissue.

4. Analysis:

  • Perform histological analysis of spinal cord sections to evaluate inflammation, demyelination, and axonal damage.

  • Use immunohistochemistry to assess microgliosis (e.g., using an antibody against OX-42) and astrogliosis (e.g., using an antibody against GFAP).

  • Conduct Western blot analysis to measure the expression of calpain, calpastatin, and apoptotic proteins (e.g., caspase-8, Bax, Bcl-2, caspase-3).[3]

Signaling Pathway and Experimental Workflow Diagrams

Calpeptin_Signaling_Pathway cluster_upstream Upstream Triggers cluster_calpain Calpain Activation cluster_downstream Downstream Effects Ca2+_Influx Ca2+_Influx Calpain Calpain Ca2+_Influx->Calpain Activates Cytoskeletal_Protein_Cleavage Cytoskeletal_Protein_Cleavage Calpain->Cytoskeletal_Protein_Cleavage Leads to Apoptosis_Induction Apoptosis_Induction Calpain->Apoptosis_Induction Promotes Inflammation Inflammation Calpain->Inflammation Contributes to This compound This compound This compound->Calpain Inhibits

Caption: this compound's mechanism of action in inhibiting calpain-mediated pathways.

Experimental_Workflow_InVivo_this compound start Start: Disease Model Induction prep Prepare this compound Solution start->prep admin Administer this compound or Vehicle prep->admin monitor Monitor Animal Health and Disease Progression admin->monitor tissue Tissue Collection and Processing monitor->tissue analysis Biochemical and Histological Analysis tissue->analysis end End: Data Interpretation analysis->end

Caption: A general experimental workflow for in vivo studies using this compound.

References

Calpeptin in DMSO: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and stability of Calpeptin when dissolved in dimethyl sulfoxide (DMSO). It includes comprehensive protocols for the preparation, storage, and application of this compound in a research setting, ensuring optimal performance and reproducibility of experiments.

Introduction to this compound

This compound is a potent, cell-permeable, reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2] It also exhibits inhibitory effects on other proteases such as cathepsins.[2] Due to its ability to readily cross cell membranes, this compound is widely used in cellular assays to investigate the roles of calpains in various physiological and pathological processes, including cell motility, proliferation, apoptosis, and signal transduction.[1][3]

Solubility of this compound in DMSO

This compound is sparingly soluble in aqueous buffers but exhibits excellent solubility in organic solvents such as DMSO, ethanol, and dimethyl formamide.[4] DMSO is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is crucial to use anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[1]

The reported solubility of this compound in DMSO varies across different suppliers, which may be attributed to differences in the purity and crystalline form of the compound. A summary of solubility data is presented in the table below.

Table 1: Reported Solubility of this compound in DMSO

Supplier/SourceReported Solubility (mg/mL)Reported Solubility (Molar)
R&D Systems-Soluble to 100 mM
Cayman Chemical~30 mg/mL-
Selleck Chemicals72 mg/mL198.64 mM
Sigma-Aldrich15 mg/mL-
Merck Millipore (Calbiochem)5 mg/mL-
TargetMol80 mg/mL220.71 mM
APExBIO≥87.6 mg/mL-

Note: The molecular weight of this compound is approximately 362.47 g/mol .[5]

Stability and Storage of this compound in DMSO

Proper storage of this compound, both in its solid form and as a DMSO stock solution, is critical to maintain its biological activity. The solid, powdered form of this compound should be stored desiccated at +4°C or -20°C for long-term stability, with some suppliers indicating stability for at least four years at -20°C.[4][6]

Once dissolved in DMSO, the stability of the stock solution is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Table 2: Stability of this compound Solutions in DMSO

Storage TemperatureDuration of StabilitySource(s)
-80°C1 yearSelleck Chemicals, TargetMol
-80°C6 monthsMedchemExpress
-20°C1 monthSelleck Chemicals, MedchemExpress
-20°Cup to 2 monthsMerck Millipore (Calbiochem)

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance and weighing paper/boat

  • Vortex mixer

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Weigh the desired amount of this compound powder using a calibrated analytical balance in a clean, designated area. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3625 mg of this compound (assuming a molecular weight of 362.47 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 10 mM stock, if you weighed 0.3625 mg, add 100 µL of DMSO.

  • Mixing: Gently vortex the solution until the this compound is completely dissolved.[7] Sonication can be used to aid dissolution if necessary.[8][9]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentration and volume needed for your experiments.

G Protocol for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Prevent condensation Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Transfer to tube Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Ensure complete dissolution Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Prevent freeze-thaw cycles Store Store at -20°C or -80°C Aliquot->Store Long-term stability

Caption: Workflow for preparing a this compound stock solution.

Protocol for Using this compound in Cell Culture

This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Cultured cells in appropriate cell culture plates or dishes

  • Complete cell culture medium

  • Sterile pipettes and tips

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform a serial dilution. To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally not exceed 0.5%.[9][10] For most cell lines, a DMSO concentration of 0.1% is considered safe.[9]

    • Example: To prepare 1 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.

  • Control Group: Include a vehicle control group in your experiment by treating cells with the same final concentration of DMSO in the culture medium without this compound.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with your planned downstream analysis (e.g., western blotting, immunofluorescence, cell viability assays).

Mechanism of Action: Calpain Inhibition

This compound acts as a competitive, reversible inhibitor of calpains by targeting the active site of the enzyme. Calpains are intracellular proteases that, when activated by elevated intracellular calcium levels, cleave a wide range of substrate proteins. This cleavage can lead to the activation or degradation of the substrates, thereby modulating various cellular signaling pathways. By inhibiting calpain activity, this compound can prevent these downstream events.

G Simplified Calpain Signaling Pathway and Inhibition by this compound Ca2_influx Increased Intracellular Ca2+ Calpain_inactive Inactive Calpain Ca2_influx->Calpain_inactive activates Calpain_active Active Calpain Calpain_inactive->Calpain_active Substrates Cellular Substrates (e.g., cytoskeletal proteins, signaling molecules) Calpain_active->Substrates acts on Cleavage Substrate Cleavage Substrates->Cleavage Cellular_response Downstream Cellular Responses (e.g., apoptosis, cell migration) Cleavage->Cellular_response This compound This compound This compound->Calpain_active inhibits

Caption: Inhibition of the calpain pathway by this compound.

Chemical Structure of this compound

G Chemical Structure of this compound cluster_structure C20H30N2O4 C₂₀H₃₀N₂O₄

Caption: Chemical formula of this compound.

Disclaimer: This document is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for handling and safety information. The provided protocols are general guidelines and may require optimization for specific applications.

References

Calpeptin: A Potent Calpain Inhibitor for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. Calpains, a family of calcium-dependent cysteine proteases, have been implicated in the pathogenesis of AD.[1][2] Their overactivation, triggered by disrupted calcium homeostasis, contributes to the cleavage of key neuronal proteins, Aβ production, and tau hyperphosphorylation.[1][3][4] Calpeptin, a potent and cell-permeable inhibitor of calpains, has emerged as a valuable research tool to investigate the role of calpains in AD and to explore potential therapeutic strategies.[5][6]

Mechanism of Action

This compound primarily functions by inhibiting the activity of calpain-1 and calpain-2.[6] In the context of Alzheimer's disease, elevated intracellular calcium levels lead to the aberrant activation of calpains.[1][4] This sustained activation has several detrimental downstream effects that are mitigated by this compound:

  • Reduction of Aβ Production: Calpain activation has been shown to promote the production of Aβ peptides.[7] By inhibiting calpain, this compound can reduce the accumulation of Aβ.[5][7]

  • Inhibition of Tau Hyperphosphorylation: Calpains can cleave and activate cyclin-dependent kinase 5 (Cdk5) activator p35 to p25.[1][8][9] The resulting Cdk5/p25 complex is hyperactive and leads to the hyperphosphorylation of tau, a key step in the formation of NFTs.[8][10] this compound, by blocking calpain, can prevent the formation of p25 and subsequent tau pathology.[1][11]

  • Neuroprotection: Calpain overactivation contributes to neuronal apoptosis and degeneration.[12] this compound has demonstrated neuroprotective effects by inhibiting these processes.[7][12]

  • Modulation of Neuroinflammation: Recent studies have shown that this compound can alleviate AD-like symptoms by regulating the TXNIP/NLRP3 inflammasome, thereby reducing inflammation.[7][13][14]

  • Blood-Brain Barrier Integrity: this compound treatment has been found to improve the integrity of the blood-brain barrier (BBB) in animal models.[7][14]

Quantitative Data Summary

The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects in various experimental models relevant to Alzheimer's disease research.

Table 1: Inhibitory Concentration (IC50) of this compound

Target EnzymeSpeciesIC50 Value
Calpain IPorcine Erythrocytes52 nM[6]
Calpain IIPorcine Kidney34 nM[6]
Calpain IHuman Platelets40 nM[6]
Papain-138 nM[6]

Table 2: Effective Concentrations of this compound in In Vitro and In Vivo Models

Model SystemConcentration/DosageObserved Effects
PC12 Cells10 µMInduction of autophagy.[6]
Feline Right Ventricular PO Model0.6 mg/kg (i.v.)Blocks activation of calpain and caspase-3.[6]
Rat Focal Cerebral Ischemia-Reperfusion-Reduces neuronal apoptosis in the hippocampal CA1 sector via inhibition of Caspase-3 expression.[6]
Diabetes Mellitus Rat Model (AD-like symptoms)-Reduced neuronal loss, Aβ accumulation, inflammation, and oxidative stress; Improved cognitive function.[5][7][13]

Signaling Pathways and Experimental Workflows

This compound's Mechanism in Mitigating Alzheimer's Disease Pathology

Calpeptin_AD_Pathway cluster_upstream Upstream Events in AD cluster_calpain Calpain Activation cluster_downstream Downstream Pathological Events Calcium_Dysregulation Ca2+ Dysregulation Calpain Calpain Calcium_Dysregulation->Calpain Activates p35_p25 p35 → p25 Calpain->p35_p25 Cleaves Abeta_Production Aβ Production (Plaques) Calpain->Abeta_Production Promotes Neuroinflammation Neuroinflammation (TXNIP/NLRP3) Calpain->Neuroinflammation Activates Neuronal_Death Neuronal Death Calpain->Neuronal_Death Induces Cdk5_Activation Cdk5 Hyperactivation p35_p25->Cdk5_Activation Tau_Hyperphosphorylation Tau Hyperphosphorylation (NFTs) Cdk5_Activation->Tau_Hyperphosphorylation This compound This compound This compound->Calpain Inhibits Calpeptin_In_Vivo_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment Model_Induction Induce AD-like Pathology (e.g., High-Fat Diet + Streptozotocin) Calpeptin_Admin Administer this compound (e.g., Intraperitoneal Injection) Model_Induction->Calpeptin_Admin Behavioral_Tests Behavioral Testing (Morris Water Maze) Calpeptin_Admin->Behavioral_Tests Tissue_Collection Tissue Collection (Hippocampus) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot, IHC, ELISA) Tissue_Collection->Biochemical_Analysis

References

Application Notes and Protocols: Detecting Calpeptin Targets Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpeptin is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. Calpains are implicated in a myriad of cellular processes, including cell motility, signal transduction, and apoptosis. Dysregulation of calpain activity is associated with various pathological conditions, making it a significant target for therapeutic intervention. Western blotting is a fundamental technique to study the effects of this compound by detecting the proteolytic cleavage of specific calpain substrates. This document provides a detailed protocol for utilizing Western blot to identify and quantify the targets of this compound.

Principle

Calpain activation leads to the specific cleavage of its substrates. This compound, by inhibiting calpain, prevents or reduces this cleavage. This change in protein processing can be visualized by Western blotting. In the presence of this compound, a decrease in the abundance of specific cleavage fragments and/or an increase in the full-length protein is expected for a given calpain substrate. This application note focuses on the detection of key calpain substrates: α-spectrin, talin, Focal Adhesion Kinase (FAK), and Bid.

Data Presentation

The following tables summarize quantitative and qualitative data from studies investigating the effect of this compound on the cleavage of various calpain substrates.

Table 1: Quantitative Analysis of this compound's Effect on Cisplatin-Induced Bid Cleavage in 224 Human Melanoma Cells [1]

TreatmentRelative Level of Truncated Bid (tBid) (arbitrary units)Fold Change vs. Cisplatin (7h)
ControlNot reported-
Cisplatin (20 µM, 7h)~2.21.0
Cisplatin (20 µM, 7h) + this compound (10 µM)~0.5~0.23
Cisplatin (20 µM, 16h)~5.52.5
Cisplatin (20 µM, 16h) + this compound (10 µM)~0.8~0.15

Data is estimated from densitometry graphs presented in the cited literature.

Table 2: Qualitative Analysis of this compound's Effect on Calpain Substrate Cleavage

SubstrateCell/SystemInducer of Calpain ActivityObserved Effect of this compoundReference
α-SpectrinPrimary cortical neuronsAmyloid-β (in CRND8 mice)Reduced generation of the 150 kDa cleavage fragment.[2]
α-SpectrinSH-SY5Y cellsMaitotoxinCompletely inhibited the cleavage of spectrin.[3]
TalinTransformed cell linesEndogenous calpain activityReduced levels of talin cleavage.[4]
Focal Adhesion Kinase (FAK)Human plateletsThrombin, collagen, ionophore A23187Prevented proteolytic modification of pp125FAK.[5]
Gasdermin D (GSDMD)Mouse kidney (Ischemia/Reperfusion model)Ischemia/ReperfusionInhibited GSDMD cleavage.[6]

Experimental Protocols

This section provides a detailed methodology for a typical Western blot experiment to assess the efficacy of this compound in preventing calpain-mediated substrate cleavage.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., SH-SY5Y, HEK293, or relevant cancer cell line) and culture medium.

  • Calpain Inducer: (Optional, depending on basal calpain activity) e.g., Ionomycin, Thrombin, or other stimuli.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Specific antibodies against the full-length and/or cleaved forms of the target calpain substrates (e.g., anti-α-spectrin, anti-talin, anti-FAK, anti-Bid).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Detection Reagent.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow Diagram

G cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis cell_culture Cell Seeding & Growth treatment Treat with this compound +/- Calpain Inducer cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sample_prep Prepare Samples for SDS-PAGE quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer sds_page->transfer blocking Membrane Blocking transfer->blocking pri_ab Primary Antibody Incubation blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry G cluster_0 Focal Adhesion Dynamics Integrin Integrin FAK FAK Integrin->FAK Talin Talin Integrin->Talin FA_disassembly Focal Adhesion Disassembly FAK->FA_disassembly Actin Actin Cytoskeleton Talin->Actin Talin->FA_disassembly Calpain Calpain Calpain->FAK cleavage Calpain->Talin cleavage This compound This compound This compound->Calpain G cluster_1 Apoptosis Pathway Apoptotic_Stimuli Apoptotic Stimuli Ca_influx Ca2+ Influx Apoptotic_Stimuli->Ca_influx Calpain Calpain Ca_influx->Calpain Bid Bid Calpain->Bid cleavage This compound This compound This compound->Calpain tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Troubleshooting & Optimization

Troubleshooting Calpeptin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Calpeptin, particularly its insolubility in aqueous solutions.

Troubleshooting Guide

This guide offers solutions to specific problems you might encounter during your experiments with this compound.

Problem: My this compound powder won't dissolve in my aqueous buffer.

  • Answer: this compound is known to be insoluble in water.[1][2] To achieve a soluble form for your experiments, it is essential to first dissolve it in an organic solvent.

    • Recommended Solvents: The most common and effective solvents for dissolving this compound are DMSO and ethanol.[1][2][3]

    • Protocol:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

      • Gently warm the solution and sonicate if necessary to ensure it is fully dissolved.[3]

      • For your final working solution, dilute the stock solution into your aqueous buffer or cell culture medium. It is crucial to add the this compound stock solution to the aqueous solution while vortexing to ensure rapid and even dispersion, which can help prevent precipitation.

Problem: After diluting my this compound stock solution into my cell culture medium, a precipitate formed.

  • Answer: Precipitation upon dilution of a this compound stock solution into an aqueous medium is a common issue. This can be caused by several factors, including the final solvent concentration, temperature, and interactions with components in the medium.

    • Troubleshooting Steps:

      • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, ideally below 0.5%, to minimize toxicity and precipitation.

      • Temperature: Pre-warming your cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility. Avoid repeated freeze-thaw cycles of your stock solution.[4][5]

      • Order of Addition: Add the this compound stock solution to the medium drop-wise while gently stirring or vortexing. This helps to avoid localized high concentrations of the compound, which can lead to precipitation.

      • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation.[6] If you suspect this is the issue, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your experimental design allows.

      • Formulation for In Vivo Studies: For in vivo applications, specific formulations are often required to maintain solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a this compound stock solution?

  • A1: The most highly recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3] Ethanol is also a viable option.[1][2][3][7] this compound is insoluble in water.[1][2] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[1]

Q2: What is the maximum solubility of this compound in common solvents?

  • A2: The solubility of this compound can vary slightly between suppliers. The following table summarizes the approximate solubility of this compound in commonly used solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO≥72 mg/mL~198.64 mM
Ethanol≥72 mg/mL~198.64 mM
WaterInsolubleInsoluble

Data compiled from multiple sources.[1][2][3][7]

Q3: How should I store my this compound stock solution?

  • A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][3] Once dissolved in a solvent like DMSO or ethanol, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for shorter periods (up to 1 month).[1][8]

Q4: Can I sonicate my this compound solution to help it dissolve?

  • A4: Yes, sonication can be used to aid in the dissolution of this compound, especially if you observe any particulate matter after adding the solvent.[3] Gentle warming can also be applied.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 362.46 g/mol )[1]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.62 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO to the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube or sonicate for a few minutes.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Visualizations

Calpain_Mediated_Apoptosis_Pathway Cellular Stress Cellular Stress Ca2+ Influx Ca2+ Influx Cellular Stress->Ca2+ Influx Calpain Activation Calpain Activation Ca2+ Influx->Calpain Activation Caspase-3 Cleavage Caspase-3 Cleavage Calpain Activation->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3 Cleavage->Apoptosis This compound This compound This compound->Calpain Activation

Caption: Calpain-mediated apoptosis pathway and the inhibitory action of this compound.

Calpeptin_Solution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Aliquot add_media Add to Pre-warmed Aqueous Medium thaw->add_media mix Mix Immediately add_media->mix use Use in Experiment mix->use

Caption: Experimental workflow for preparing this compound stock and working solutions.

References

Technical Support Center: Optimizing Calpeptin Dosage for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Calpeptin in neuroprotection studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action in neuroprotection?

This compound is a potent, cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2] Under pathological conditions such as excitotoxicity and oxidative stress, intracellular calcium levels rise, leading to the overactivation of calpains.[3][4] This aberrant calpain activity contributes to neurodegeneration by cleaving critical cellular proteins, including cytoskeletal components, membrane receptors, and regulators of apoptosis.[5][6] this compound exerts its neuroprotective effects by inhibiting this pathological calpain activation, thereby preventing downstream detrimental events like neuronal apoptosis, neuroinflammation, and synaptic dysfunction.[3][7][8]

2. What is a typical starting concentration for in vitro studies?

The optimal concentration of this compound for in vitro studies can vary depending on the cell type and the specific experimental conditions. However, a common starting range is between 1 µM and 50 µM.[5][9][10] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model.

3. How should I prepare and store this compound?

This compound is highly soluble in DMSO and ethanol (≥87.6 mg/mL and ≥96.6 mg/mL respectively) but is insoluble in water.[10][11] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM) and store it at -20°C or -80°C for long-term use.[2] For cell culture experiments, the DMSO stock should be diluted in the culture medium to the final desired concentration. To avoid toxicity, the final concentration of DMSO in the culture medium should be kept low, typically ≤0.1% (v/v).[10]

4. What is a typical dosage for in vivo animal studies?

The effective in vivo dosage of this compound can vary depending on the animal model, the route of administration, and the specific neurodegenerative condition being studied. Reported dosages in rodent models of neurodegeneration range from 0.04 mg/kg to 10 mg/kg, administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[1][2][5][12] It is crucial to consult the literature for dosages used in similar models and to perform pilot studies to determine the optimal dose for your specific experimental setup.

5. How can I be sure that this compound is active in my experiment?

To confirm the activity of this compound in your experiment, you can measure the activity of calpain or the cleavage of its known substrates. A common method is to use Western blotting to detect the cleavage of spectrin, a well-established calpain substrate. A reduction in the spectrin breakdown products in the presence of this compound indicates its inhibitory activity.[6]

Troubleshooting Guides

Issue 1: No neuroprotective effect is observed.

  • Possible Cause: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the effective concentration for your specific cell type or animal model.

  • Possible Cause: Inadequate treatment duration.

    • Solution: Optimize the incubation time with this compound. Some studies pretreat with this compound for a period before inducing the neurotoxic insult.[13]

  • Possible Cause: Poor stability or solubility in the experimental medium.

    • Solution: Ensure the final DMSO concentration is low (≤0.1%) to prevent precipitation.[10] Prepare fresh dilutions from a frozen stock for each experiment.

  • Possible Cause: The neurodegenerative pathway in your model is not primarily mediated by calpains.

    • Solution: Investigate the underlying mechanisms of neurodegeneration in your model to confirm the involvement of calpain activation.

Issue 2: Cell toxicity is observed at the effective concentration.

  • Possible Cause: this compound concentration is too high.

    • Solution: Lower the concentration of this compound. Even within the effective range, some cell types may be more sensitive.

  • Possible Cause: Prolonged exposure to the inhibitor.

    • Solution: Reduce the incubation time. A shorter exposure may be sufficient to inhibit the initial surge of calpain activity without causing long-term toxicity.

  • Possible Cause: Off-target effects.

    • Solution: While this compound is a potent calpain inhibitor, it can inhibit other proteases like cathepsins at higher concentrations.[3] Consider using a lower concentration or a more specific calpain inhibitor if available.

Data Presentation

Table 1: In Vitro Concentrations of this compound for Neuroprotection

Cell LineInsultEffective ConcentrationReference
VSC4.1 motoneuronsIFN-γNot specified, but showed improved cell survival[3]
Retinal Ganglion Cells (RGC-5)Ionomycin or IFN-γ2 µM[13]
PC12 cellsA53T alpha-synuclein expression10 µM[1]
COS7 cellsEGFP-HDQ74 expression50 µM[1]
HK-2 cellsHypoxia (CoCl₂)20 µM[14]
Pancreatic cancer cellsN/A10, 20, 40, 60, 80 μM (for viability assay)[9]
Lung fibroblastsIL-61000 pg/ml[2]

Table 2: In Vivo Dosages of this compound for Neuroprotection

Animal ModelDisease ModelDosageRoute of AdministrationReference
RatFocal cerebral ischemia–reperfusionNot specified, but showed neuroprotection[5]
FelineRight ventricular pressure overload0.6 mg/kgi.v.[1][12]
MouseMPTP-induced Parkinson's Disease25 µg/kgNot specified[15]
RatAβ-induced neurodegeneration1, 3, and 10 mg/kgi.p.[5]
MouseBleomycin-induced pulmonary fibrosis0.04 mg/mousei.p.[2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Induce Neurotoxicity: Add the neurotoxic agent (e.g., glutamate, H₂O₂, rotenone) to the wells, with appropriate controls (untreated, this compound alone, neurotoxin alone).

  • Incubation: Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the control (untreated) cells.

2. Western Blot for Calpain Activity (Spectrin Cleavage)

  • Protein Extraction: After experimental treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against spectrin overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of spectrin breakdown products (e.g., 145 kDa and 150 kDa fragments) indicates calpain activity.

Mandatory Visualizations

Calpain_Signaling_Pathway Ca_influx ↑ Intracellular Ca²⁺ Calpain_activation Calpain Activation Ca_influx->Calpain_activation Substrate_cleavage Substrate Cleavage (e.g., Spectrin, Tau) Calpain_activation->Substrate_cleavage Neuroinflammation Neuroinflammation Calpain_activation->Neuroinflammation Cytoskeletal_disruption Cytoskeletal Disruption Substrate_cleavage->Cytoskeletal_disruption Apoptosis_pathway Apoptotic Pathway Activation Substrate_cleavage->Apoptosis_pathway Neuronal_death Neuronal Death Cytoskeletal_disruption->Neuronal_death Apoptosis_pathway->Neuronal_death Neuroinflammation->Neuronal_death This compound This compound This compound->Calpain_activation

Caption: Calpain activation cascade in neurodegeneration and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis (Calpain involvement) dose_response In Vitro Dose-Response (Determine optimal concentration) start->dose_response viability_assay Cell Viability Assay (e.g., MTT, LDH) dose_response->viability_assay mechanism_study Mechanism of Action Study (e.g., Western Blot for spectrin) viability_assay->mechanism_study in_vivo_pilot In Vivo Pilot Study (Determine optimal dosage) mechanism_study->in_vivo_pilot in_vivo_main Main In Vivo Experiment (Behavioral & Histological Analysis) in_vivo_pilot->in_vivo_main data_analysis Data Analysis & Conclusion in_vivo_main->data_analysis

Caption: Experimental workflow for optimizing this compound dosage in neuroprotection studies.

References

Calpeptin Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Calpeptin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, cell-permeable dipeptide aldehyde that acts as a reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1] It is widely used to study the roles of calpain 1 (μ-calpain) and calpain 2 (m-calpain) in various cellular processes.

Q2: What are the known off-target effects of this compound?

Beyond its primary targets, this compound has been shown to inhibit other proteases, most notably several members of the cathepsin family, including cathepsin L and cathepsin K.[2] At higher concentrations, it can also inhibit the 20S proteasome and certain protein-tyrosine phosphatases (PTPs).[3][4] More recently, it has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro).[5]

Q3: How can I be sure that the observed effect in my experiment is due to calpain inhibition and not an off-target effect?

To ensure the specificity of your results, it is crucial to incorporate a combination of control experiments. These may include:

  • Using a more specific calpain inhibitor: Compare the effects of this compound with a more selective calpain inhibitor that has a different chemical structure and off-target profile.

  • Employing specific inhibitors for potential off-targets: Use inhibitors specific for cathepsins or the proteasome to see if they replicate the effects observed with this compound.

  • Performing rescue experiments: If you have identified a specific calpain substrate, you can perform a rescue experiment by overexpressing a non-cleavable mutant of that substrate.

  • Genetic approaches: Utilize siRNA or CRISPR/Cas9 to knockdown calpain expression and see if this phenocopies the effect of this compound.

Data Presentation: Inhibitor Specificity of this compound

The following table summarizes the inhibitory concentrations (ID50/IC50/Kᵢ) of this compound against its primary targets and known off-targets. This data can help you determine an appropriate working concentration to maximize on-target effects while minimizing off-target activity.

Target EnzymeInhibitory ConcentrationSource Organism/Assay Condition
Primary Targets (Calpains)
Calpain IID50: 52 nMPorcine erythrocytes
Calpain IID50: 40 nMHuman platelets[1]
Calpain IIID50: 34 nMPorcine kidney[1]
Off-Targets (Cathepsins)
Cathepsin LPotent inhibitorGeneral observation
Cathepsin KPotent inhibitorGeneral observation[2]
Off-Targets (Other Proteases)
PapainID50: 138 nM
20S ProteasomeIC50: 1.25 µM (for casein-degrading activity)In vitro
SARS-CoV-2 MproEC50: 72 nMAntiviral activity assay[5]
Off-Targets (Other Enzymes)
Protein-Tyrosine PhosphatasesInhibition observedGeneral observation

Troubleshooting Guides

Guide 1: Distinguishing Between Calpain and Cathepsin Inhibition

Issue: You observe a cellular phenotype with this compound treatment and are unsure if it is mediated by calpain or cathepsin inhibition.

Workflow:

G A Start: Observe phenotype with this compound B Treat cells with a specific Cathepsin L inhibitor (e.g., Z-FY(t-Bu)-DMK) A->B C Treat cells with a specific Cathepsin B inhibitor (e.g., CA-074 Me) A->C G Perform Calpain Activity Assay in the presence of this compound A->G H Perform Cathepsin Activity Assay in the presence of this compound A->H D Does the specific cathepsin inhibitor phenocopy the this compound effect? B->D C->D E Conclusion: The effect is likely mediated by cathepsin inhibition. D->E Yes F Conclusion: The effect is likely mediated by calpain inhibition. D->F No

Caption: Workflow to differentiate between calpain and cathepsin-mediated effects.

Experimental Protocol:

  • Select Specific Inhibitors: Choose highly specific inhibitors for the suspected off-target cathepsins. For example, Z-FY(t-Bu)-DMK for cathepsin L and CA-074 Me for cathepsin B.

  • Dose-Response Experiment: Perform a dose-response experiment with the specific cathepsin inhibitor(s) to determine the optimal concentration that elicits a response without causing general toxicity.

  • Treat Cells: Treat your cells with:

    • Vehicle control (e.g., DMSO)

    • This compound at your established effective concentration

    • The specific cathepsin inhibitor at its optimal concentration

  • Assess Phenotype: Analyze the cellular phenotype of interest in all treatment groups.

  • Interpret Results:

    • If the specific cathepsin inhibitor reproduces the phenotype observed with this compound, it is likely that the effect is at least partially mediated by cathepsin inhibition.

    • If the specific cathepsin inhibitor does not reproduce the phenotype, the effect is more likely to be calpain-specific.

  • Biochemical Confirmation (Optional but Recommended):

    • Perform a calpain activity assay and a cathepsin activity assay on cell lysates treated with this compound to directly measure the inhibition of each enzyme at your working concentration.[6][7][8][9][10][11]

Guide 2: Performing a "this compound Rescue" Experiment

Issue: You believe a specific calpain substrate is responsible for the observed phenotype and want to confirm this.

Workflow:

G A Start: Hypothesize that cleavage of Substrate X by calpain causes the phenotype B Create a this compound-resistant mutant of Substrate X (mutate the cleavage site) A->B C Transfect cells with either Wild-Type (WT) Substrate X or Mutant Substrate X B->C D Treat transfected cells with this compound C->D E Does Mutant Substrate X rescue the phenotype in the presence of this compound? D->E F Conclusion: Cleavage of Substrate X is likely responsible for the phenotype. E->F Yes G Conclusion: The phenotype is likely independent of Substrate X cleavage. E->G No

Caption: Logical flow for a this compound rescue experiment.

Experimental Protocol:

  • Identify the Cleavage Site: Determine the specific amino acid sequence in your substrate of interest that is cleaved by calpain.

  • Generate a Non-Cleavable Mutant: Use site-directed mutagenesis to alter the amino acid sequence at the cleavage site, rendering it resistant to calpain-mediated cleavage. It is advisable to introduce silent mutations that do not alter the amino acid sequence but make the mRNA resistant to potential siRNA targeting if you plan to combine this with genetic knockdown.[12][13]

  • Create Expression Vectors: Clone the wild-type (WT) and the non-cleavable mutant substrate into a mammalian expression vector. Include a tag (e.g., FLAG, Myc, or GFP) to facilitate the detection of the expressed protein.

  • Transfect Cells: Transfect your cells with:

    • Empty vector control

    • Vector expressing WT substrate

    • Vector expressing the non-cleavable mutant substrate

  • This compound Treatment: After allowing time for protein expression (typically 24-48 hours), treat the transfected cells with this compound at the desired concentration.

  • Analyze the Phenotype: Assess the cellular phenotype in all experimental groups.

  • Interpret the Results:

    • If the phenotype is not rescued, it may indicate that other calpain substrates are involved or that the effect is due to an off-target activity of this compound.

Mandatory Visualizations

Calpain Signaling and Points of Inhibition

Calpain_Signaling cluster_0 Upstream Signaling cluster_1 Calpain Activation cluster_2 Downstream Effects Ca2+_Influx Ca2+ Influx Inactive_Calpain Inactive Calpain Ca2+_Influx->Inactive_Calpain binds Active_Calpain Active Calpain Inactive_Calpain->Active_Calpain activates Substrate_Cleavage Substrate Cleavage (e.g., cytoskeletal proteins, signaling molecules) Active_Calpain->Substrate_Cleavage Cellular_Response Cellular Response (e.g., apoptosis, migration) Substrate_Cleavage->Cellular_Response This compound This compound This compound->Active_Calpain inhibits

Caption: Simplified Calpain signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Validating this compound's On-Target Effect

Experimental_Workflow cluster_controls Control Strategies cluster_genetic Genetic Approaches cluster_biochemical Biochemical Verification Start Hypothesized Calpain-Mediated Phenotype with this compound Control_Experiments Control Experiments Start->Control_Experiments Step 1 Genetic_Validation Genetic Validation Start->Genetic_Validation Step 2 Biochemical_Assay Biochemical Assay Start->Biochemical_Assay Step 3 Negative_Control Negative Control (e.g., inactive analog) Control_Experiments->Negative_Control Alternative_Inhibitor Alternative Calpain Inhibitor (e.g., PD150606) Control_Experiments->Alternative_Inhibitor Off-Target_Inhibitor Specific Off-Target Inhibitor (e.g., Cathepsin inhibitor) Control_Experiments->Off-Target_Inhibitor siRNA_Knockdown Calpain siRNA Knockdown Genetic_Validation->siRNA_Knockdown Rescue_Experiment Rescue with Non-cleavable Substrate Mutant Genetic_Validation->Rescue_Experiment Calpain_Activity_Assay In vitro/In situ Calpain Activity Assay Biochemical_Assay->Calpain_Activity_Assay Conclusion Conclusion on this compound's Mechanism of Action Negative_Control->Conclusion Alternative_Inhibitor->Conclusion Off-Target_Inhibitor->Conclusion siRNA_Knockdown->Conclusion Rescue_Experiment->Conclusion Calpain_Activity_Assay->Conclusion

Caption: A multi-pronged approach to validate the on-target effects of this compound.

References

Calpeptin Technical Support Center: Minimizing Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Calpeptin to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C under desiccating conditions.[1][2][3][4] When stored properly, this compound in solid form is stable for extended periods, with some suppliers indicating stability for up to four years.[2] For short-term storage, some suppliers suggest that +4°C is also acceptable, provided the product is kept desiccated.[5][6]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in solvents such as DMSO, ethanol, and DMF.[2][7] It is recommended to prepare a concentrated stock solution, for example, in DMSO. For optimal stability, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for one to two months.[7][8][9]

Q3: How often can I freeze and thaw my this compound stock solution?

A3: It is strongly recommended to avoid multiple freeze-thaw cycles as this can accelerate the degradation of the peptide.[8][9] Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity of the compound.

Q4: How long is a diluted, working solution of this compound stable?

A4: Working solutions of this compound, especially those diluted in aqueous buffers for in vitro or in vivo experiments, should be prepared fresh on the day of use.[9][10] The stability of this compound in aqueous solutions is significantly lower than in organic solvents like DMSO.

Q5: What are the primary signs of this compound degradation?

A5: The primary indicator of this compound degradation is a decrease in its biological activity, i.e., a reduced ability to inhibit calpain. This may manifest as inconsistent or unexpected experimental results. Visually, you might observe precipitation or discoloration of the solution, although chemical degradation can occur without any visible changes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or weaker than expected inhibitory effects in my assay. This compound degradation due to improper storage or handling.1. Prepare a fresh working solution from a new aliquot of your stock solution. 2. If the problem persists, prepare a fresh stock solution from the solid compound. 3. Verify the storage conditions of your solid this compound and stock solutions (temperature, desiccation). 4. Consider performing a stability check of your this compound stock (see Experimental Protocols section).
Precipitate forms in my this compound stock solution upon thawing. The solubility limit may have been exceeded, or the solvent may have absorbed moisture.1. Gently warm the solution and vortex to try and redissolve the precipitate. Sonication can also be used.[11] 2. Ensure you are using anhydrous, high-quality solvents for preparing stock solutions. Moisture can reduce solubility.[8] 3. If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one.
Difficulty dissolving solid this compound. Inappropriate solvent or low-quality solvent.1. Ensure you are using a recommended solvent such as DMSO, ethanol, or DMF.[2][7] 2. Use fresh, anhydrous solvent. 3. Sonication or gentle warming can aid in dissolution.[11]

Quantitative Data Summary

The following table summarizes the recommended storage conditions and expected stability of this compound based on information from various suppliers.

Form Solvent Storage Temperature Duration of Stability Source
Solid (Powder)N/A-20°C (desiccated)3 years[8][11]
Solid (Powder)N/A-20°C (desiccated)≥ 4 years[2]
Solid (Powder)N/A-20°CUp to 12 months[1]
Stock SolutionDMSO-80°C1 year[8][11]
Stock SolutionDMSO-80°C6 months[9]
Stock SolutionDMSO-20°C1 month[8][9]
Stock SolutionDMSO/DMF-20°CUp to 2 months[7]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol describes a general method for assessing the stability of a this compound stock solution using High-Performance Liquid Chromatography (HPLC). This is a stability-indicating method designed to separate the intact this compound from potential degradation products.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dilute the this compound stock solution to a final concentration of approximately 100 µg/mL in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-41 min: 95% to 5% B (linear gradient)

      • 41-50 min: 5% B (re-equilibration)

  • Analysis:

    • Inject a freshly prepared "time zero" sample to obtain a reference chromatogram.

    • Store the this compound stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1 week, 2 weeks, 1 month), prepare and inject a sample as described above.

    • Compare the chromatograms from the different time points to the "time zero" sample. Look for a decrease in the area of the main this compound peak and the appearance of new peaks, which would indicate degradation. The percentage of remaining this compound can be calculated from the peak areas.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) aliquot Aliquot into Single-Use Vials prep_stock->aliquot prep_t0 Prepare 'Time Zero' Working Solution aliquot->prep_t0 storage_neg20 Store at -20°C aliquot->storage_neg20 storage_4 Store at 4°C aliquot->storage_4 storage_rt Store at Room Temp aliquot->storage_rt hplc_t0 Analyze 'Time Zero' by HPLC prep_t0->hplc_t0 hplc_tx Analyze at Time Points (e.g., 1, 2, 4 weeks) storage_neg20->hplc_tx storage_4->hplc_tx storage_rt->hplc_tx compare Compare Chromatograms and Quantify Degradation hplc_t0->compare hplc_tx->compare

Caption: Workflow for assessing this compound stability under various storage conditions.

calpain_caspase_pathway Simplified Calpain and Caspase Signaling Pathways cluster_stimulus Cellular Stress / Signal cluster_calpain Calpain Pathway cluster_caspase Caspase Apoptotic Pathway stimulus e.g., Ca²⁺ influx, Ischemia pro_calpain Pro-Calpain stimulus->pro_calpain activates calpain Active Calpain pro_calpain->calpain substrates Cytoskeletal Proteins, Signaling Proteins calpain->substrates targets pro_caspase Pro-Caspase calpain->pro_caspase can activate This compound This compound This compound->calpain inhibits cleavage Substrate Cleavage substrates->cleavage leads to caspase Active Caspase pro_caspase->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Inhibition of Calpain by this compound in cellular signaling pathways.

References

Technical Support Center: Interpreting Unexpected Results in Calpeptin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Calpeptin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, cell-permeable dipeptide aldehyde that acts as a reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1] Its primary targets are Calpain I and Calpain II.[1] However, it is important to note that this compound also exhibits inhibitory activity against other cysteine proteases, notably cathepsins.[2]

Q2: What are the known off-target effects of this compound?

Beyond its primary targets, this compound has been shown to inhibit a subset of protein-tyrosine phosphatases and the SARS-CoV-2 main protease (Mpro) in vitro. These off-target effects should be considered when interpreting experimental results, as they could contribute to unexpected cellular responses.

Q3: What are the recommended storage and handling conditions for this compound?

This compound is typically supplied as a solid and should be stored at -20°C. For experimental use, it is commonly dissolved in DMSO to create a stock solution.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Apoptosis Experiments

Issue 1: Expected inhibition of apoptosis is not observed after this compound treatment.

Potential Causes and Solutions:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit calpain activity in your specific cell type and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. Concentrations can range from nanomolar to low micromolar, depending on the cell line and stimulus.[1][3]

  • Timing of Treatment: this compound may need to be added prior to or concurrently with the apoptotic stimulus to be effective.

    • Solution: Optimize the timing of this compound treatment relative to the induction of apoptosis. Pre-incubation for 1 hour is a common starting point.[4]

  • Calpain-Independent Apoptosis: The apoptotic pathway induced in your experiment may be independent of calpain activation.

    • Solution: Confirm the involvement of calpains in your apoptotic model. This can be done by measuring calpain activity or by observing the cleavage of calpain-specific substrates like α-spectrin.[5] If calpain is not activated, this compound will likely have no effect on apoptosis.

  • Compound Instability: this compound may be unstable in your cell culture medium over the course of the experiment.

    • Solution: Minimize the time between adding this compound to the medium and the experimental endpoint. Consider replenishing the medium with fresh this compound for longer incubation periods. While specific stability in various media is not extensively documented, general compound stability in cell culture should be considered.[6][7]

Issue 2: this compound appears to induce or enhance apoptosis.

Potential Causes and Solutions:

  • Off-Target Effects: At higher concentrations, off-target effects of this compound could contribute to cytotoxicity.

    • Solution: Use the lowest effective concentration of this compound as determined by a dose-response curve. Consider using a more specific calpain inhibitor to confirm that the pro-apoptotic effect is not due to off-target activities.

  • Cell-Type Specific Responses: In some cell types, particularly certain cancer cells, inhibition of calpains may paradoxically promote apoptosis.[3]

    • Solution: Thoroughly review the literature for studies using this compound in your specific or similar cell lines. The cellular context is critical in determining the outcome of calpain inhibition.

  • Interference with Survival Pathways: Calpains can cleave and inactivate pro-apoptotic proteins, but they can also be involved in cell survival pathways. Inhibiting calpain could disrupt a necessary survival signal in your experimental system.

    • Solution: Investigate the role of calpains in the specific signaling pathways active in your cells.

Autophagy Experiments

Issue 3: Conflicting results are observed in autophagy markers after this compound treatment (e.g., LC3-II levels increase, but p62/SQSTM1 levels do not decrease).

Potential Causes and Solutions:

  • Blockage of Autophagic Flux: An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. If p62, a protein degraded by autophagy, does not decrease or even accumulates, it suggests a blockage of autophagic flux.

    • Solution: Perform an autophagy flux assay. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater accumulation of LC3-II in the presence of the lysosomal inhibitor compared to this compound alone indicates that autophagic flux is occurring.[8][9]

  • Calpain-Mediated Cleavage of Autophagy Proteins: Calpains can cleave key autophagy-related proteins (Atgs), which can complicate the interpretation of autophagy assays.[10]

    • Solution: Monitor the integrity of key Atg proteins, such as Atg5, by Western blot. Cleavage of these proteins could explain disruptions in the autophagic process.

  • Dual Role of Calpain in Autophagy and Apoptosis: Calpains can mediate a switch between autophagy and apoptosis.[10] Inhibition of calpain by this compound might shift the balance in your system.

    • Solution: Simultaneously assess markers for both apoptosis (e.g., cleaved caspase-3) and autophagy to understand the interplay between these two processes in your experimental context.

Quantitative Data Summary

Parameter Value Context Reference
Calpain I (human platelets) ID50 40 nMIn vitro inhibition[2]
Calpain I (porcine erythrocytes) ID50 52 nMIn vitro inhibition[1]
Calpain II (porcine kidney) ID50 34 nMIn vitro inhibition[1]
Papain ID50 138 nMIn vitro inhibition[1]
SARS-CoV-2 Mpro IC50 10.7 µMIn vitro inhibition

Experimental Protocols

Calpain Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.[11][12][13]

  • Sample Preparation:

    • Adherent Cells: Collect 1-2 x 10^6 cells, wash with cold PBS, and pellet by centrifugation.

    • Suspension Cells: Pellet 1-2 x 10^6 cells by centrifugation and wash with cold PBS.

    • Tissue: Homogenize 10-20 mg of tissue in 100-200 µL of extraction buffer.

  • Lysis:

    • Resuspend the cell pellet or tissue homogenate in an appropriate extraction buffer that prevents auto-activation of calpain.

    • Incubate on ice for 20 minutes with gentle mixing.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and keep it on ice.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., Coomassie-based).

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of cell lysate to each well and adjust the volume with extraction buffer.

    • Include a negative control (lysate from untreated cells or lysate with a calpain inhibitor) and a positive control (active calpain).

    • Add 10X reaction buffer to each well.

    • Add the calpain substrate (e.g., Ac-LLY-AFC).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour, protected from light.

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Compare the fluorescence intensity of the treated samples to the controls to determine the change in calpain activity.

Western Blot for Apoptosis Markers

This protocol provides a general guideline for detecting apoptosis-related proteins.[5][14][15]

  • Cell Lysis:

    • After treatment with this compound and/or an apoptotic stimulus, harvest cells and wash with cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).

Autophagy Flux Assay

This protocol is a standard method to measure autophagic flux.[8][9][16][17][18][19]

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with four conditions:

      • Vehicle control

      • This compound alone

      • Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine)

      • This compound and the lysosomal inhibitor (add the lysosomal inhibitor for the last 2-4 hours of the this compound treatment).

  • Sample Preparation:

    • Harvest cells and prepare protein lysates as described in the Western Blot protocol.

  • Western Blot Analysis:

    • Perform Western blotting for LC3 and p62/SQSTM1.

    • Use an antibody that recognizes both LC3-I and LC3-II.

    • Normalize to a loading control.

  • Data Interpretation:

    • Autophagy Induction: An increase in LC3-II levels with this compound treatment compared to the vehicle control.

    • Autophagic Flux: A significant further increase in LC3-II levels in the co-treatment condition (this compound + lysosomal inhibitor) compared to the this compound alone condition indicates that autophagic degradation is occurring. A decrease in p62 levels with this compound treatment also suggests functional autophagic flux.

    • Blocked Flux: If this compound treatment increases LC3-II but there is no further increase with the lysosomal inhibitor, and p62 levels are not decreased, this suggests a blockage in the autophagic pathway.

Visualizations

Calpeptin_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_calpain Calpain Regulation cluster_apoptosis Apoptotic Cascade Stimulus e.g., Oxidative Stress, ER Stress Ca_influx Ca2+ Influx Stimulus->Ca_influx Calpain Calpain Activation Ca_influx->Calpain Caspase_cascade Caspase Cascade (e.g., Caspase-3 activation) Calpain->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis This compound This compound This compound->Calpain

Caption: this compound's role in inhibiting the calpain-mediated apoptotic pathway.

Calpeptin_Autophagy_Interaction This compound This compound Calpain Calpain This compound->Calpain Atg_cleavage Cleavage of Atg Proteins (e.g., Atg5) Calpain->Atg_cleavage promotes Autophagy_Initiation Autophagy Initiation Autophagic_Flux Autophagic Flux Autophagy_Initiation->Autophagic_Flux Atg_cleavage->Autophagic_Flux inhibits Apoptosis_Switch Switch to Apoptosis Atg_cleavage->Apoptosis_Switch can lead to Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture and Treatment (with this compound +/- Stimulus) Start->Cell_Culture Harvest Harvest Cells/Tissues Cell_Culture->Harvest Assay Perform Assays Harvest->Assay Western Western Blot (Apoptosis/Autophagy Markers) Assay->Western Protein Expression Activity Calpain Activity Assay Assay->Activity Enzyme Activity Flux Autophagy Flux Assay Assay->Flux Process Rate Data Data Analysis Western->Data Activity->Data Flux->Data Interpret Interpret Results Data->Interpret Expected Expected Outcome Interpret->Expected Unexpected Unexpected Outcome Interpret->Unexpected End Conclusion Expected->End Troubleshoot Consult Troubleshooting Guide Unexpected->Troubleshoot Troubleshoot->Cell_Culture Optimize Experiment

References

Technical Support Center: Overcoming Resistance to Calpeptin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Calpeptin, a potent calpain inhibitor. While direct, documented cases of acquired resistance to this compound in cancer cell lines are not extensively reported in the literature, this guide addresses potential resistance mechanisms based on known principles of drug resistance in cancer biology and the function of the calpain-calpastatin system.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows a decreased response to this compound compared to published data. What could be the reason?

A1: Several factors could contribute to a reduced sensitivity to this compound:

  • High Endogenous Calpastatin Levels: The cell line may inherently express high levels of calpastatin, the endogenous inhibitor of calpains. This can neutralize the inhibitory effect of this compound.

  • Low Calpain Expression: The target calpains (calpain-1 and/or calpain-2) may be expressed at low levels in your specific cell line.

  • Drug Efflux: The cancer cells might actively pump this compound out of the cell through the action of ATP-binding cassette (ABC) transporters.

  • Alternative Signaling Pathways: The cells may have activated compensatory signaling pathways that bypass the effects of calpain inhibition.

  • Experimental Conditions: Suboptimal experimental conditions, such as incorrect dosage, improper storage of this compound, or issues with cell health, can also lead to apparently reduced efficacy.

Q2: How can I determine if my cells have developed resistance to this compound?

A2: To assess for acquired resistance, you can perform the following:

  • Dose-Response Curve Shift: Generate dose-response curves for your parental (sensitive) and suspected resistant cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo). A rightward shift in the IC50 value for the suspected resistant line indicates decreased sensitivity.

  • Long-Term Culture with Escalating Doses: A common method to induce resistance is to culture the cancer cells in the presence of gradually increasing concentrations of this compound over an extended period.

  • Compare Phenotypic Effects: Compare the effects of this compound on key cancerous phenotypes, such as migration and invasion (using a Transwell assay), between the parental and suspected resistant cells. A diminished inhibitory effect in the latter suggests resistance.

Q3: What are the potential molecular mechanisms of acquired resistance to this compound?

A3: Based on general mechanisms of drug resistance, potential ways cancer cells could become resistant to this compound include:

  • Upregulation of Calpastatin: Increased expression of calpastatin is a plausible mechanism to counteract the inhibitory effect of this compound.

  • Mutations in Calpain Genes (CAPN1, CAPN2): While not yet reported for this compound, mutations in the drug-binding site of the target proteins can prevent the inhibitor from binding effectively.

  • Increased Expression of ABC Transporters: Overexpression of drug efflux pumps like P-glycoprotein (MDR1/ABCB1) can reduce the intracellular concentration of this compound.

  • Alternative Splicing of Calpains: The generation of calpain splice variants that are less sensitive to this compound could be a potential, though unexplored, mechanism.

  • Activation of Bypass Signaling Pathways: Cells might upregulate parallel signaling pathways that promote survival, proliferation, and migration, thereby circumventing the effects of calpain inhibition.

Q4: How can I investigate if calpastatin upregulation is mediating this compound resistance in my cell line?

A4: You can use the following approaches:

  • Western Blotting: Compare the protein levels of calpastatin in your sensitive and resistant cell lines. An increased level in the resistant line would support this hypothesis.

  • qRT-PCR: Analyze the mRNA levels of the calpastatin gene (CAST) to see if the upregulation occurs at the transcriptional level.

  • siRNA-Mediated Knockdown: Use small interfering RNA (siRNA) to specifically knock down the expression of calpastatin in the resistant cells. If this restores sensitivity to this compound, it strongly suggests that calpastatin upregulation is a key resistance mechanism.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound-treated cells.
Possible Cause Troubleshooting Steps
This compound Degradation This compound is a peptide aldehyde and can be unstable. Prepare fresh stock solutions in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in culture medium immediately before use.
Cell Health and Confluency Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density and confluency for all experiments, as this can affect drug response.
Inaccurate Drug Concentration Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line.
Serum Interference Components in fetal bovine serum (FBS) can sometimes interact with drugs. Consider reducing the serum concentration or using serum-free medium for the duration of the drug treatment, if compatible with your cell line.
Problem 2: this compound does not inhibit cell migration/invasion as expected.
Possible Cause Troubleshooting Steps
Suboptimal Assay Conditions Optimize the Transwell assay parameters, including incubation time, chemoattractant concentration, and cell seeding density.
Low Calpain Activity Confirm that your cell line has detectable calpain activity using a calpain activity assay. If the basal activity is very low, the effect of an inhibitor may not be apparent.
Redundant Pro-migratory Pathways The cells may utilize calpain-independent mechanisms for migration. Consider co-treatment with inhibitors of other key migratory pathways (e.g., PI3K, MAPK).
High Calpastatin Expression As mentioned in the FAQs, high endogenous calpastatin can counteract this compound. Assess calpastatin levels via Western blot.

Quantitative Data Summary

The following tables provide a summary of quantitative data for this compound from published studies. These values can serve as a reference for your own experiments.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

Cell LineAssayIC50 (µM)Reference
SW1990Cell Proliferation74.2[1]
Pancreatic Stellate Cells (PSCs)Cell Proliferation62.1[1]

Table 2: Dose-Dependent Effect of this compound on Cell Migration and Invasion

Cell LineTreatment (µM)Inhibition of Migration (%)Inhibition of Invasion (%)Reference
SW199010~20%~25%[1]
20~40%~50%[1]
40~60%~70%[1]
PSCs10~30%~35%[1]
20~55%~60%[1]
40~75%~80%[1]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[2][3]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot for Calpain-1, Calpain-2, and Calpastatin

This protocol is a general guideline for Western blotting.[4][5][6][7]

Materials:

  • Cell lysates from sensitive and resistant cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against calpain-1, calpain-2, and calpastatin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

siRNA-Mediated Knockdown of Calpastatin

This protocol provides a general procedure for siRNA transfection.[8][9][10][11]

Materials:

  • Cancer cell line

  • siRNA targeting calpastatin (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Procedure:

  • One day before transfection, seed cells in a 6-well plate so that they will be 60-80% confluent on the day of transfection.

  • For each well, prepare two tubes:

    • Tube A: Dilute 20-80 pmol of siRNA in 100 µL of Opti-MEM.

    • Tube B: Dilute 2-8 µL of transfection reagent in 100 µL of Opti-MEM.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Wash the cells once with serum-free medium.

  • Add the siRNA-lipid complex mixture to the cells in fresh serum-free or antibiotic-free medium.

  • Incubate for 4-6 hours at 37°C.

  • Add complete medium.

  • After 48-72 hours, harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR and proceed with your experiment (e.g., this compound treatment and cell viability assay).

Visualizations

Calpain_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Ca_Influx Ca2+ Influx Receptor->Ca_Influx activates Integrins Integrins Integrins->Ca_Influx activates Calpain Calpain (Inactive) Ca_Influx->Calpain activates Active_Calpain Calpain (Active) Calpain->Active_Calpain Focal_Adhesion_Proteins Focal Adhesion Proteins (e.g., FAK, Talin) Active_Calpain->Focal_Adhesion_Proteins cleaves Apoptosis_Proteins Apoptosis-related Proteins (e.g., Bid, Bak) Active_Calpain->Apoptosis_Proteins cleaves Calpastatin Calpastatin Calpastatin->Active_Calpain inhibits This compound This compound This compound->Active_Calpain inhibits Cleaved_Proteins Cleaved Proteins Focal_Adhesion_Proteins->Cleaved_Proteins Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Cleaved_Proteins->Cytoskeletal_Rearrangement Cell_Migration_Invasion Cell Migration & Invasion Cytoskeletal_Rearrangement->Cell_Migration_Invasion Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Resistance_Workflow Start Observe Decreased This compound Sensitivity Hypothesis Hypothesize Resistance Mechanism Start->Hypothesis Calpastatin_Upregulation Calpastatin Upregulation? Hypothesis->Calpastatin_Upregulation ABC_Transporter ABC Transporter Upregulation? Hypothesis->ABC_Transporter Target_Mutation Calpain Mutation? Hypothesis->Target_Mutation Western_qRT_PCR Western Blot & qRT-PCR for Calpastatin Calpastatin_Upregulation->Western_qRT_PCR ABC_Assay ABC Transporter Activity Assay ABC_Transporter->ABC_Assay Sequencing Sequencing of CAPN1/CAPN2 Target_Mutation->Sequencing siRNA_Knockdown siRNA Knockdown of Calpastatin Western_qRT_PCR->siRNA_Knockdown If upregulated Resensitization Sensitivity Restored? siRNA_Knockdown->Resensitization Conclusion_Calpastatin Calpastatin is the Resistance Mechanism Resensitization->Conclusion_Calpastatin Yes Conclusion_Other Investigate Other Mechanisms Resensitization->Conclusion_Other No Logical_Relationship cluster_resistance Potential Resistance to this compound cluster_overcoming Strategies to Overcome Resistance Increased_Calpastatin Increased Calpastatin Expression siRNA_Calpastatin siRNA-mediated Calpastatin Knockdown Increased_Calpastatin->siRNA_Calpastatin Counteracted by Combination_Therapy Combination Therapy (Targeting Bypass Pathways) Increased_Calpastatin->Combination_Therapy Increased_Efflux Increased Drug Efflux (ABC Transporters) ABC_Inhibitors Co-treatment with ABC Transporter Inhibitors Increased_Efflux->ABC_Inhibitors Counteracted by Increased_Efflux->Combination_Therapy

References

Calpeptin stability at different temperatures and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Calpeptin at various temperatures and pH levels. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder is stable for extended periods when stored under appropriate conditions. For optimal stability, it is recommended to store the lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to keep the powder desiccated to prevent degradation from moisture.

Q2: What is the recommended procedure for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents. The recommended solvents for preparing stock solutions are DMSO (up to 100 mg/mL), DMF (up to 30 mg/mL), and Ethanol (up to 30 mg/mL).[1] To prepare a stock solution, dissolve the this compound powder in a minimal amount of the chosen solvent. For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] It is advisable to sonicate the solution to aid dissolution.[2] For cell-based assays, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the solvent's effect on the cells.[2]

Q3: How should I store this compound stock solutions?

A3: The stability of this compound in solution is dependent on the storage temperature. Stock solutions in DMSO can be stored for up to 2 months at -20°C or for up to 6 months at -80°C.[1][3] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1][3]

Q4: What is the stability of this compound in aqueous solutions and at different pH values?

A4: There is limited specific data available on the stability of this compound in aqueous solutions at various pH levels. However, as a peptide aldehyde, this compound's stability is expected to be influenced by pH. Peptide bonds can undergo hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. Generally, for peptides, a pH range of 5-6 in sterile buffers is recommended to prolong storage life in solution.[4] Extreme pH values and high temperatures can accelerate the degradation of peptides.[5] It is recommended to prepare fresh aqueous dilutions of this compound from the frozen stock solution just prior to use and not to store them for extended periods.

Q5: Can I store this compound working solutions at 4°C?

A5: It is not recommended to store aqueous working solutions of this compound for extended periods, even at 4°C. Peptide solutions are susceptible to microbial growth and chemical degradation. For optimal results, it is best to prepare the working solution fresh for each experiment from a frozen stock.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration of StabilityReference
Powder-20°CUp to 3 years[1]
Powder4°CUp to 2 years[1]
Stock Solution in DMSO-20°CUp to 2 months[3]
Stock Solution in DMSO-80°CUp to 6 months[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: this compound Precipitates in Cell Culture Medium

  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final working solution, causing the hydrophobic this compound to precipitate in the aqueous culture medium.

  • Solution:

    • Ensure the final concentration of the organic solvent is kept to a minimum, typically below 0.5% (v/v), to maintain the solubility of this compound and minimize solvent-induced cytotoxicity.

    • Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the desired final concentration.

    • When preparing the working solution, add the this compound stock solution to the culture medium dropwise while vortexing or gently mixing to facilitate dispersion.

Issue 2: Inconsistent or No Inhibitory Effect Observed

  • Possible Cause 1: Degraded this compound: The this compound may have degraded due to improper storage or handling.

    • Solution: Always use freshly prepared working solutions from properly stored and aliquoted stock solutions. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Insufficient Cell Permeability: Although this compound is cell-permeable, its uptake can vary between cell types and experimental conditions.

    • Solution: Increase the incubation time or the concentration of this compound to ensure sufficient intracellular levels are reached.

  • Possible Cause 3: Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that could mask its intended inhibitory action on calpain.

    • Solution: Perform a dose-response experiment to determine the optimal concentration that provides specific calpain inhibition with minimal off-target effects. Include appropriate positive and negative controls in your experiment.

Issue 3: Observed Cellular Toxicity

  • Possible Cause 1: High Solvent Concentration: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).

  • Possible Cause 2: High this compound Concentration: While a potent inhibitor, high concentrations of this compound may induce cytotoxicity.

    • Solution: Determine the optimal, non-toxic working concentration of this compound for your cell line by performing a cytotoxicity assay (e.g., MTT or LDH assay).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. This is a hypothetical protocol based on general practices for peptide stability testing and should be optimized for your specific analytical capabilities.

Objective: To determine the degradation profile of this compound under thermal and pH stress.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • UV detector

  • Mass spectrometer (optional, for identification of degradation products)

  • pH meter

  • Incubators or water baths

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions:

    • Dilute the this compound stock solution with different aqueous buffers to a final concentration of 100 µg/mL. Prepare solutions at the following pH values:

      • pH 3 (adjusted with HCl)

      • pH 5 (acetate buffer)

      • pH 7.4 (PBS)

      • pH 9 (borate buffer)

  • Stress Conditions:

    • Thermal Stress: Incubate aliquots of each test solution at the following temperatures:

      • 4°C (refrigerated)

      • 25°C (room temperature)

      • 37°C (physiological temperature)

      • 50°C (accelerated degradation)

    • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis by HPLC:

    • Immediately after collection, analyze the samples by reverse-phase HPLC.

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for the peptide bond).

    • Quantification: Determine the percentage of remaining intact this compound by comparing the peak area at each time point to the peak area at time zero.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the degradation rate constant and half-life of this compound under each stress condition.

    • If a mass spectrometer is available, analyze the degradation products to understand the degradation pathways.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_test Prepare Aqueous Test Solutions (pH 3, 5, 7.4, 9) prep_stock->prep_test temp_stress Incubate at Different Temperatures (4, 25, 37, 50°C) prep_test->temp_stress time_points Collect Samples at Various Time Points temp_stress->time_points hplc_analysis Analyze by RP-HPLC time_points->hplc_analysis data_analysis Determine Degradation Rate and Half-life hplc_analysis->data_analysis

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_guide start Start Troubleshooting issue What is the issue? start->issue precipitate Precipitation in Culture Medium issue->precipitate Precipitation no_effect Inconsistent or No Inhibitory Effect issue->no_effect No Effect toxicity Cellular Toxicity issue->toxicity Toxicity cause_precipitate High Solvent Conc. precipitate->cause_precipitate cause_no_effect1 Degraded this compound no_effect->cause_no_effect1 cause_no_effect2 Insufficient Permeability no_effect->cause_no_effect2 cause_toxicity1 High Solvent Conc. toxicity->cause_toxicity1 cause_toxicity2 High this compound Conc. toxicity->cause_toxicity2 solution_precipitate Lower Solvent Conc. ( <0.5% v/v) cause_precipitate->solution_precipitate solution_no_effect1 Use Fresh Solutions, Aliquot Stocks cause_no_effect1->solution_no_effect1 solution_no_effect2 Increase Incubation Time or Concentration cause_no_effect2->solution_no_effect2 solution_toxicity1 Lower Solvent Conc. cause_toxicity1->solution_toxicity1 solution_toxicity2 Perform Dose-Response & Cytotoxicity Assays cause_toxicity2->solution_toxicity2

Caption: Troubleshooting decision tree for this compound experiments.

References

Best practices for long-term storage of Calpeptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Calpeptin. Adherence to these guidelines is crucial for maintaining the integrity, activity, and stability of the compound, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound powder?

A1: Lyophilized this compound should be stored at -20°C for long-term stability, where it can be viable for three years or more.[1][2][3][4] For shorter periods, some suppliers suggest storage at 4°C is also acceptable.[2][5] It is crucial to store the powder under desiccating conditions to prevent degradation from moisture.[6][7]

Q2: What is the best solvent to reconstitute this compound?

A2: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF, with a solubility of approximately 30 mg/mL.[3][8] DMSO is a commonly recommended solvent, with reported solubilities up to 100 mg/mL.[2][6] When using DMSO, it is critical to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce this compound's solubility.[1][4]

Q3: How should I prepare and store this compound stock solutions?

A3: After reconstituting this compound in a suitable solvent like DMSO or ethanol, it is imperative to aliquot the stock solution into single-use volumes and store them at -80°C.[1][2] This practice minimizes repeated freeze-thaw cycles, which can degrade the peptide and reduce its activity.[2][7]

Q4: What is the stability of this compound stock solutions in the freezer?

A4: The stability of this compound stock solutions depends on the storage temperature. When stored at -80°C, solutions are stable for up to one year.[1][4] If stored at -20°C, the stability is reduced to approximately one to two months.[2][9] Aqueous solutions are not recommended for storage longer than one day.[8]

Q5: Can I store this compound solutions at 4°C?

A5: Storing this compound solutions at 4°C is not recommended for long-term storage. The shelf-life of peptides in solution is very limited, and they are susceptible to bacterial degradation.[7] If short-term storage (up to a week) at 4°C is necessary, use a sterile buffer at a pH of 5-6.[7][10]

Storage Condition Summary

For easy reference, the following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C≥ 3 years[1][2][4]Store under desiccating conditions.[6]
4°CUp to 2 years[2]Short to medium-term storage.
Stock Solution in DMSO/Ethanol -80°CUp to 1 year[1][4]Recommended for long-term stability. Aliquot to avoid freeze-thaw cycles.[2]
-20°C1 to 2 months[1][2][9]Suitable for short-term working stocks.
Aqueous Solution 4°C< 24 hours[8]Not recommended for storage. Prepare fresh before use.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for reconstituting lyophilized this compound to create a high-concentration stock solution.

Materials:

  • Lyophilized this compound vial

  • Anhydrous (dry) DMSO

  • Sterile polypropylene microcentrifuge tubes

  • Precision micropipettes and sterile tips

Procedure:

  • Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can compromise the compound's stability.[11]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Reconstitution: Carefully add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Use a vortex or gentle pipetting to ensure the peptide is fully dissolved. Sonication can be used if necessary to aid dissolution.[2][4]

  • Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.[10] The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[1][2]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

Troubleshooting Guide

Problem: My this compound powder won't fully dissolve in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture, which significantly reduces this compound's solubility.[1]

  • Solution: Always use fresh, anhydrous DMSO from a newly opened bottle. Gentle warming or sonication can also help dissolve the compound.[2]

Problem: I am observing a loss of this compound activity in my experiments.

  • Possible Cause 1: The stock solution may have undergone multiple freeze-thaw cycles. This is a common cause of peptide degradation.[7]

  • Solution 1: Always aliquot stock solutions after the initial reconstitution. Use a fresh aliquot for each experiment.

  • Possible Cause 2: Improper long-term storage of the stock solution (e.g., at -20°C for several months).

  • Solution 2: For storage longer than one month, it is critical to store stock solutions at -80°C.[2]

Problem: I see precipitation in my working solution after diluting the DMSO stock in an aqueous buffer.

  • Possible Cause: this compound has poor solubility in aqueous solutions.[8] The final concentration of DMSO in your working solution may be too low to keep the compound dissolved.

  • Solution: For maximum solubility in aqueous buffers, first dissolve this compound in a water-miscible organic solvent like ethanol or DMSO, and then dilute with the aqueous buffer of choice.[8] Ensure the final concentration of the organic solvent is sufficient to maintain solubility but does not interfere with your experimental system. It is recommended to prepare aqueous working solutions fresh and use them immediately.[4]

This compound's Mechanism of Action: Calpain Inhibition

This compound is a potent, cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][9] Dysregulation of calpain activity is implicated in various cellular processes, including apoptosis (programmed cell death). The diagram below illustrates the simplified signaling pathway where this compound exerts its inhibitory effect.

Calpain_Inhibition_Pathway CellularStress Cellular Stress (e.g., Ischemia, Oxidative Stress) CalciumInflux ↑ Intracellular Ca2+ CellularStress->CalciumInflux Calpain Calpain Activation CalciumInflux->Calpain Substrates Cleavage of Cellular Substrates (e.g., Spectrin, Caspases) Calpain->Substrates Apoptosis Apoptosis / Cell Injury Substrates->Apoptosis This compound This compound This compound->Calpain

Caption: this compound directly inhibits Calpain activation, blocking downstream events that lead to apoptosis.

References

Addressing variability in Calpeptin experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes when using Calpeptin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable dipeptide aldehyde that acts as a reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2] Its primary mechanism of action involves binding to the active site of calpains, thereby preventing their proteolytic activity.[3] It shows high potency for Calpain I and Calpain II.[4][5]

Q2: What are the common off-target effects of this compound?

While this compound is a potent calpain inhibitor, it is known to have off-target effects on other cysteine proteases. Notably, it is a potent inhibitor of Cathepsin K and Cathepsin L.[1][2][6][7] Some studies also indicate that it can inhibit papain and a subset of protein-tyrosine phosphatases.[2][4][8] Researchers should consider these off-target effects when interpreting experimental data.

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C and can be stable for at least four years under these conditions.[7] Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for shorter periods (1-2 months).[4][5] It is recommended to prepare working solutions fresh for each experiment.[6]

Q4: In which solvents is this compound soluble?

This compound is highly soluble in DMSO and ethanol.[7][9] It is practically insoluble in water.[9] When preparing working solutions for cell culture, the final concentration of the organic solvent should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[9]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of Calpain Activity
Possible Cause Troubleshooting Steps
Improper Storage or Handling Ensure this compound powder has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[4][6]
Incorrect Working Concentration The optimal concentration of this compound is cell-type and experiment-dependent. Perform a dose-response curve to determine the effective concentration for your specific system. Typical working concentrations range from 1 to 50 µM.[4][10]
Insufficient Incubation Time The time required for this compound to inhibit calpain activity can vary. Optimize the incubation time based on your experimental setup and the specific downstream effects being measured.
This compound Degradation Prepare fresh working solutions from a frozen stock for each experiment. Do not store diluted this compound solutions for extended periods.[6]
Cell Permeability Issues While this compound is cell-permeable, its uptake can vary between cell lines. Verify its entry and inhibitory effect using a calpain activity assay.
Issue 2: High Cell Toxicity or Unexpected Phenotypes
Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is non-toxic (typically ≤0.1%).[9] Run a vehicle control (solvent only) to assess its effect on cell viability.
High this compound Concentration High concentrations of this compound can lead to cytotoxicity. Perform a dose-response experiment to find the optimal concentration that inhibits calpain activity without significantly affecting cell viability.
Off-Target Effects Be aware of this compound's inhibitory effects on cathepsins and other proteases.[1][2][6] Consider using a more specific calpain inhibitor or complementary techniques like siRNA-mediated knockdown of calpains to confirm that the observed phenotype is due to calpain inhibition.
Activation of Other Pathways This compound has been reported to activate rho-kinase in some contexts.[8][11] Investigate potential downstream effects of these off-target activities.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 362.46 g/mol [4][12]
Formula C₂₀H₃₀N₂O₄[1][7]
CAS Number 117591-20-5[1][7]
IC₅₀ for Calpain I (human platelets) 40 nM[6]
IC₅₀ for Calpain I (porcine erythrocytes) 52 nM[4]
IC₅₀ for Calpain II (porcine kidney) 34 nM[4]
IC₅₀ for Papain 138 nM[4]
IC₅₀ for Cathepsin K 0.11 nM[7]
Solubility in DMSO ≥ 72 mg/mL[4][13]
Solubility in Ethanol ≥ 72 mg/mL[13]
Storage of Powder -20°C (≥ 4 years)[7]
Storage of Stock Solution (-80°C) 1 year[4]
Storage of Stock Solution (-20°C) 1-2 months[4][5]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO or 100% ethanol to a stock concentration of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 3.62 mg of this compound in 1 mL of DMSO.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

General Cell-Based Assay Protocol
  • Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final solvent concentration is below cytotoxic levels (e.g., ≤0.1% DMSO).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include appropriate controls: a vehicle control (medium with the same concentration of solvent) and an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the specific experimental endpoint.

  • Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as a cell viability assay, Western blotting, or a calpain activity assay.

Calpain Activity Assay (Fluorometric)
  • Cell Lysis: After treating cells with this compound as described above, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Assay Reaction: In a 96-well plate, add a standardized amount of protein from each sample. Add a calpain-specific fluorogenic substrate (e.g., Suc-LLVY-AMC).

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the calpain activity. Compare the activity in this compound-treated samples to the controls.

Signaling Pathways and Workflows

Calpeptin_Mechanism_of_Action This compound This compound Calpain Calpain This compound->Calpain Inhibits Cathepsins Cathepsins This compound->Cathepsins Inhibits PTPs Protein-Tyrosine Phosphatases This compound->PTPs Inhibits Rho_Kinase Rho-Kinase This compound->Rho_Kinase Activates Apoptosis Apoptosis Calpain->Apoptosis Promotes Inflammasome Inflammasome Calpain->Inflammasome Activates Cell_Migration Cell_Migration Calpain->Cell_Migration Regulates

Caption: this compound's primary and off-target molecular interactions.

Experimental_Workflow_this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock (DMSO/Ethanol) Working_Solution Prepare Working Solution in Medium Stock_Solution->Working_Solution Treatment Treat Cells with This compound & Controls Working_Solution->Treatment Cell_Culture Cell Seeding & Adherence Cell_Culture->Treatment Incubation Incubate for Optimized Time Treatment->Incubation Viability_Assay Cell Viability (e.g., MTT) Incubation->Viability_Assay Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot Activity_Assay Calpain Activity Assay Incubation->Activity_Assay

Caption: A generalized experimental workflow for using this compound in cell-based assays.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagent Check Reagent Storage & Handling Start->Check_Reagent Dose_Response Perform Dose-Response Curve Check_Reagent->Dose_Response If OK Time_Course Optimize Incubation Time Dose_Response->Time_Course If still inconsistent Check_Toxicity Assess Cytotoxicity (Vehicle & Compound) Time_Course->Check_Toxicity If still inconsistent Off_Target Consider Off-Target Effects Check_Toxicity->Off_Target If toxicity observed Validate Validate with Alternative Method (e.g., siRNA) Off_Target->Validate If off-target suspected

Caption: A logical flow for troubleshooting inconsistent this compound experimental outcomes.

References

Validation & Comparative

Comparing Calpeptin efficacy with other calpain inhibitors like ALLN and ALLM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the calpain inhibitors Calpeptin, ALLN (Calpain Inhibitor I), and ALLM (Calpain Inhibitor II). The information presented is collated from publicly available research to aid in the selection of the most appropriate inhibitor for specific experimental needs.

Introduction to Calpains and Their Inhibitors

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a multitude of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] The two major isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), are ubiquitously expressed and require micromolar and millimolar calcium concentrations for activation, respectively.[2] Dysregulation of calpain activity is implicated in various pathological conditions, such as neurodegenerative diseases, ischemic injury, and cancer, making them a significant target for therapeutic intervention.[2][3][4]

This compound, ALLN, and ALLM are widely used peptidyl aldehyde inhibitors that interact with the active site of calpains to block their proteolytic activity.[5] Understanding their comparative efficacy and specificity is crucial for designing and interpreting experiments.

Quantitative Efficacy Comparison

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values for this compound, ALLN, and ALLM against different calpain isoforms. It is important to note that these values can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme.

InhibitorTarget EnzymeIC50 (nM)Source
This compound Calpain-1 (human platelets)40[6]
Calpain-1 (porcine erythrocytes)52[6]
Calpain-2 (porcine kidney)34[6]
ALLN Calpain-1Selectively inhibits[5]
ALLM Calpain-1Potent inhibitor[5]

Note: Specific IC50 values for ALLN and ALLM are not as consistently reported in the readily available literature as those for this compound. They are generally described as potent and selective inhibitors.[5]

Mechanism of Action

  • This compound: This cell-permeable inhibitor binds to the active site of calpain, thereby disrupting substrate access and reducing proteolytic activity.[5][6] It exhibits a rapid association and slower dissociation, allowing for sustained inhibition.[5]

  • ALLN (Calpain Inhibitor I): ALLN is a selective inhibitor that forms a covalent bond with the active site of calpain-1. This interaction alters the enzyme's conformation, preventing substrate access and leading to a sustained inhibitory effect.[5]

  • ALLM (Calpain Inhibitor II): ALLM is a potent inhibitor of calpain-1 that forms a stable complex with the enzyme. This binding induces a conformational change that effectively blocks substrate recognition and processing.[5]

Experimental Protocols

In Vitro Calpain Activity Assay (Fluorometric)

This protocol outlines a common method for measuring calpain activity and the efficacy of inhibitors using a fluorogenic substrate.

Materials:

  • Purified calpain-1 or calpain-2 enzyme

  • Calpain assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2 and a reducing agent like DTT)

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Calpain inhibitors (this compound, ALLN, ALLM) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of this compound, ALLN, and ALLM in DMSO.

  • Reaction Setup: In each well of the 96-well plate, add the following in order:

    • Calpain assay buffer.

    • The desired concentration of the inhibitor (or DMSO for the control).

    • Purified calpain enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic calpain substrate to each well to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Take readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the rates to the control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Visualization

Calpains are involved in numerous signaling pathways, particularly in the context of apoptosis (programmed cell death).[2][7] An increase in intracellular calcium can activate calpains, which then cleave various substrates, including cytoskeletal proteins and pro-apoptotic factors like Bid, leading to cellular breakdown.[2][8]

Calpain_Apoptosis_Pathway cluster_0 Cellular Stress / Signal cluster_1 Calpain Activation cluster_2 Inhibition cluster_3 Downstream Effects Ca_influx ↑ Intracellular Ca²⁺ Calpain Calpain Activation Ca_influx->Calpain Bid_cleavage Bid Cleavage (tBid) Calpain->Bid_cleavage Cytoskeleton Cytoskeletal Protein Degradation Calpain->Cytoskeleton This compound This compound This compound->Calpain ALLN ALLN ALLN->Calpain ALLM ALLM ALLM->Calpain Caspase_activation Caspase Activation Bid_cleavage->Caspase_activation Apoptosis Apoptosis Cytoskeleton->Apoptosis Caspase_activation->Apoptosis

Caption: Calpain's role in the apoptotic pathway and points of inhibition.

The following diagram illustrates a typical experimental workflow for comparing the efficacy of these inhibitors.

Inhibitor_Comparison_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inhibitor_Prep Prepare Inhibitor Stock (this compound, ALLN, ALLM) Assay_Setup Set up 96-well plate: Buffer + Inhibitor + Enzyme Inhibitor_Prep->Assay_Setup Enzyme_Prep Prepare Purified Calpain Enzyme Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Fluorogenic Substrate Reaction_Start Add Substrate Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Pre_incubation->Reaction_Start Fluorescence_Read Read Fluorescence Reaction_Start->Fluorescence_Read Data_Analysis Calculate Reaction Rates Fluorescence_Read->Data_Analysis IC50_Calc Determine IC50 Values Data_Analysis->IC50_Calc Comparison Compare Efficacy IC50_Calc->Comparison

Caption: Workflow for comparing calpain inhibitor efficacy in vitro.

Concluding Remarks

This compound, ALLN, and ALLM are all effective, cell-permeable inhibitors of calpain, each with subtle differences in their mechanism of action. This compound is well-characterized with readily available IC50 data against multiple calpain isoforms.[6] ALLN and ALLM are also described as potent and selective inhibitors, though direct comparative IC50 values are less commonly cited.[5] The choice of inhibitor will depend on the specific requirements of the experiment, including the target calpain isoform and the desired duration of inhibition. For quantitative comparisons, it is recommended to determine the IC50 values for each inhibitor under the specific assay conditions being used.

References

Calpeptin vs. Other Cathepsin Inhibitors: A Comparative Guide for Lysosomal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Calpeptin with other commonly used cathepsin inhibitors in the context of lysosomal research. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research needs.

Introduction to Cathepsins and Their Inhibition in Lysosomal Research

Cathepsins are a group of proteases predominantly found in lysosomes, where they play a crucial role in protein degradation, antigen presentation, and hormone processing. Dysregulation of cathepsin activity is implicated in various pathologies, including cancer, neurodegenerative disorders, and lysosomal storage diseases. Consequently, the use of cathepsin inhibitors is a critical tool for studying their physiological roles and as potential therapeutic agents.

This compound is a potent, cell-permeable inhibitor of calpains and several cysteine cathepsins. Its broad-spectrum activity necessitates a careful comparison with more specific inhibitors to ensure accurate interpretation of experimental results in lysosomal studies. This guide compares this compound to other widely used cathepsin inhibitors, focusing on their specificity, potency, and application in studying lysosomal function.

Comparative Analysis of Cathepsin Inhibitors

The selection of an appropriate cathepsin inhibitor is crucial for the specific research question being addressed. The following tables provide a comparative overview of this compound and other commonly used inhibitors based on their target specificity and potency.

Table 1: Inhibition Profile of this compound and Other Broad-Spectrum Cathepsin Inhibitors
InhibitorPrimary TargetsOther TargetsType of InhibitionPotency (IC₅₀ / Kᵢ)Cell Permeability
This compound Calpain I, Calpain IICathepsin K, Cathepsin L[1]ReversibleCalpain I: ID₅₀ = 40 nM (human platelets)[2]; Cathepsin K: Kᵢ = 61 pM; Cathepsin L: Kᵢ = 131 pM[1]Yes
E-64d (Aloxistatin) Pan-cysteine cathepsinsCalpain[3]IrreversibleCathepsin K: IC₅₀ = 1.4 nM; Cathepsin L: IC₅₀ = 2.5 nM; Cathepsin S: IC₅₀ = 4.1 nMYes
Leupeptin Serine and Cysteine ProteasesCalpain, Trypsin, PlasminReversible[4]Cathepsin B: Kᵢ ≈ 5-6 nM[5][6]; Calpain: Kᵢ = 10 nM; Trypsin: Kᵢ = 35 nM[5]Limited
Table 2: Inhibition Profile of Cathepsin-Specific Inhibitors
InhibitorPrimary TargetOther TargetsType of InhibitionPotency (IC₅₀ / Kᵢ)Cell Permeability
CA-074Me Cathepsin BCathepsin L (under reducing conditions)Irreversible (proinhibitor)Cathepsin B: IC₅₀ = 36.3 nM; Weak inhibitor at acidic/neutral pH (IC₅₀ = 7.6 - 13.7 µM)Yes
Z-FY-DMK Cathepsin L-Irreversible-Yes
SID 26681509 Cathepsin L-Reversible, CompetitiveIC₅₀ = 56 nMYes
Odanacatib Cathepsin K-Reversible, CovalentIC₅₀ = 0.2 nMYes

Key Signaling Pathways and Experimental Workflows

The inhibition of cathepsins can have significant downstream effects on cellular processes, particularly autophagy and apoptosis. Understanding these pathways is crucial for interpreting the results of studies using these inhibitors.

Autophagy Signaling Pathway

Cathepsins are essential for the degradation of cargo within autolysosomes. Inhibition of cathepsins can lead to a blockage of autophagic flux, resulting in the accumulation of autophagosomes.

Autophagy_Pathway cluster_autophagy Autophagy Induction cluster_autophagosome Autophagosome Formation cluster_lysosome Lysosomal Degradation Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient Deprivation->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits Beclin-1 Complex Beclin-1 Complex ULK1 Complex->Beclin-1 Complex activates Phagophore Phagophore Beclin-1 Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome elongates LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II conjugated to PE LC3-II->Autophagosome incorporates into membrane Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Cellular Components Cellular Components Autolysosome->Cellular Components recycled Cathepsins Cathepsins Cathepsins->Autolysosome degrade cargo Cathepsin Inhibitors Cathepsin Inhibitors Cathepsin Inhibitors->Cathepsins inhibit

Autophagy signaling pathway and the point of intervention for cathepsin inhibitors.
Apoptosis Signaling Pathway

Lysosomal membrane permeabilization (LMP) and the release of cathepsins into the cytosol can trigger apoptosis through the activation of caspases and the cleavage of Bid.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_lysosome Lysosomal Involvement cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Stress Stimuli Stress Stimuli LMP Lysosomal Membrane Permeabilization Stress Stimuli->LMP Lysosome Lysosome Lysosome->LMP Cytosolic Cathepsins Cytosolic Cathepsins LMP->Cytosolic Cathepsins release Bid Bid Cytosolic Cathepsins->Bid cleaves to Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases tBid tBid Bid->tBid Bax/Bak Bax/Bak tBid->Bax/Bak activates Bax/Bak->Mitochondrion permeabilizes Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Role of cathepsins in the intrinsic apoptosis pathway following lysosomal membrane permeabilization.
Experimental Workflow: Measuring Cathepsin Activity

A common method to assess the efficacy of cathepsin inhibitors is to measure the activity of specific cathepsins in cell lysates using fluorogenic substrates.

Cathepsin_Activity_Workflow Start Start Cell Culture Culture cells to desired confluency Start->Cell Culture Inhibitor Treatment Treat cells with cathepsin inhibitor Cell Culture->Inhibitor Treatment Cell Lysis Lyse cells to release lysosomal contents Inhibitor Treatment->Cell Lysis Protein Quantification Determine protein concentration of lysate Cell Lysis->Protein Quantification Assay Preparation Prepare reaction mix with fluorogenic substrate Protein Quantification->Assay Preparation Incubation Incubate lysate with reaction mix Assay Preparation->Incubation Fluorescence Measurement Measure fluorescence over time Incubation->Fluorescence Measurement Data Analysis Calculate cathepsin activity Fluorescence Measurement->Data Analysis End End Data Analysis->End

A typical workflow for measuring intracellular cathepsin activity.

Experimental Protocols

Measurement of Intracellular Cathepsin B and L Activity

This protocol describes a method to measure the activity of cathepsins B and L in cell lysates using specific fluorogenic substrates.

Materials:

  • Cells of interest

  • Cathepsin inhibitors (e.g., this compound, CA-074Me, E-64d)

  • Cell Lysis Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 0.1% Triton X-100, pH 5.5)

  • Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the cathepsin inhibitor or vehicle control for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse them in Cell Lysis Buffer. Incubate on ice for 10-15 minutes.

  • Lysate Preparation: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Enzyme Assay:

    • Dilute the cell lysates to a consistent protein concentration in the Cell Lysis Buffer.

    • Add 50 µL of the diluted lysate to each well of a 96-well plate.

    • Prepare a reaction buffer containing the appropriate fluorogenic substrate (e.g., 20 µM Z-Arg-Arg-AMC for cathepsin B or 20 µM Z-Phe-Arg-AMC for cathepsin L) in Cell Lysis Buffer.

    • Add 50 µL of the reaction buffer to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity (Excitation/Emission: ~360/460 nm for AMC) every 2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve. Normalize the activity to the protein concentration.

Immunofluorescence Staining for Lysosomal Markers

This protocol details the immunofluorescent staining of LAMP1, a lysosomal marker, to visualize lysosomal morphology and localization after treatment with cathepsin inhibitors.

Materials:

  • Cells grown on coverslips

  • Cathepsin inhibitors

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-LAMP1)

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate. After adherence, treat with cathepsin inhibitors or vehicle for the desired duration.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-LAMP1 diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash again with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Lysosomal Membrane Permeabilization (LMP) Assay

This protocol describes a method to assess LMP by measuring the release of lysosomal enzymes into the cytosol.

Materials:

  • Cells in suspension or adherent

  • Digitonin

  • Buffer A (250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, pH 7.4)

  • Buffer B (Buffer A with a specific concentration of digitonin)

  • Cathepsin activity assay reagents (as described in Protocol 1)

Procedure:

  • Cell Treatment: Treat cells with the compound of interest to induce LMP. Include a positive control (e.g., L-leucyl-L-leucine methyl ester) and a vehicle control.

  • Selective Permeabilization:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cell pellet in Buffer B containing an optimized concentration of digitonin that permeabilizes the plasma membrane but not the lysosomal membrane.

    • Incubate on ice for 5-10 minutes.

  • Cytosolic Fraction Collection: Centrifuge the cells at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytosolic fraction.

  • Total Lysate Preparation: Resuspend the remaining cell pellet in a lysis buffer containing a higher concentration of detergent (e.g., 1% Triton X-100) to obtain the total cell lysate.

  • Cathepsin Activity Measurement: Measure the cathepsin activity in both the cytosolic fraction and the total cell lysate as described in Protocol 1.

  • Data Analysis: Express the amount of LMP as the percentage of cathepsin activity in the cytosolic fraction relative to the total cellular cathepsin activity.

Conclusion

The choice between this compound and other cathepsin inhibitors for lysosomal studies depends heavily on the specific experimental goals. While this compound is a potent inhibitor of several cathepsins, its off-target effects on calpains must be considered. For studies requiring specific inhibition of a particular cathepsin, inhibitors like CA-074Me for Cathepsin B or Z-FY-DMK for Cathepsin L are more appropriate choices. Broad-spectrum cysteine cathepsin inhibition without affecting calpains can be achieved with E-64d. This guide provides the necessary data and protocols to make an informed decision and to design rigorous experiments for investigating the role of cathepsins in lysosomal function and related cellular processes.

References

Reproducibility of Calpeptin's Anti-inflammatory Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of tool compounds is paramount. This guide provides an objective comparison of the anti-inflammatory effects of Calpeptin, a well-characterized calpain inhibitor, with other commonly used calpain inhibitors: MDL28170, ALLN, and PD150606. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.

Comparative Efficacy of Calpain Inhibitors

The anti-inflammatory activity of this compound and its alternatives stems from their ability to inhibit calpains, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in various inflammatory pathways. The following tables summarize the in vitro inhibitory potency and observed in vivo anti-inflammatory effects of these compounds.

In Vitro Inhibitory Activity of Calpain Inhibitors
InhibitorTargetIC50 / Ki ValueOrganism/Cell SourceReference
This compound Calpain IID50: 52 nMPorcine Erythrocytes[1]
Calpain IIID50: 34 nMPorcine Kidney[1]
Calpain IID50: 40 nMHuman Platelets[1]
MDL28170 CalpainIC50: 11 nM, Ki: 10 nMNot Specified[2]
Cathepsin BKi: 25 nMNot Specified[2]
ALLN Calpain IKi: 190 nMNot Specified[3]
Calpain IIKi: 220 nMNot Specified[3]
Cathepsin BKi: 150 nMNot Specified[3]
Cathepsin LKi: 500 pMNot Specified[3]
PD150606 µ-CalpainKi: 0.21 µMNot Specified[4]
m-CalpainKi: 0.37 µMNot Specified[4]
In Vivo Anti-inflammatory Effects of Calpain Inhibitors
InhibitorAnimal ModelDosage and AdministrationKey Anti-inflammatory EffectsReference
This compound Experimental Autoimmune Encephalomyelitis (EAE) in rats50-250 µg/kg, i.p.Reduced immune cell infiltration, microgliosis, and astrogliosis.[5]
Ischemia/Reperfusion-induced Acute Kidney Injury in mice40 µ g/mouse/day , i.p.Suppressed AIM2 and NLRP3 inflammasome activation; reduced IL-1β and IL-18 release.[1]
MDL28170 Traumatic Brain Injury in ratsSingle dose post-injuryReduced levels of TNF-α, IL-1β, IL-6, and NF-κB.[4]
Zymosan-induced paw inflammation in ratsSystemic (i.p.) or local delivery to spinal cordAnti-inflammatory and anti-hyperalgesic effects.
ALLN Zymosan-induced paw inflammation in ratsNot specifiedAttenuated inflammatory pain and reduced COX-2 expression in the spinal cord.[5]
Bleomycin-induced skin and lung fibrosis in mice3 mg/kg/day, i.p.Suppressed T-cell infiltration and fibrosis.
PD150606 Lipopolysaccharide (LPS)-induced sepsis in mice3 mg/kg, i.p.Reduced myocardial calpain activity and inhibited caspase-3 activation.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in crucial signaling cascades. Two of the most well-documented pathways are the NF-κB and the NLRP3 inflammasome pathways.

Calpain-Mediated NF-κB Activation Pathway

Calpains can contribute to the activation of NF-κB, a key transcription factor for pro-inflammatory genes, through the degradation of its inhibitor, IκBα. By inhibiting calpain, this compound can prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of inflammatory mediators.

Calpain_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus e.g., LPS, TNF-α Ca2_influx ↑ Intracellular Ca²⁺ Inflammatory_Stimulus->Ca2_influx Calpain Calpain Ca2_influx->Calpain Activates IkB IκBα Calpain->IkB Degrades NFkB_IkB_complex NF-κB/IκBα Complex IkB->NFkB_IkB_complex NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates NFkB_IkB_complex->IkB NFkB_IkB_complex->NFkB This compound This compound This compound->Calpain Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammatory_Genes Induces

Caption: Calpain's role in NF-κB activation and its inhibition by this compound.

Calpain-Mediated NLRP3 Inflammasome Activation

Calpain activation is also an upstream event for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound's inhibition of calpain can thus prevent the activation of the NLRP3 inflammasome.

Calpain_NLRP3_Pathway cluster_stimulus Inflammasome Activators cluster_cytoplasm Cytoplasm Stimulus e.g., ATP, nigericin, MSU crystals Ca2_influx ↑ Intracellular Ca²⁺ Stimulus->Ca2_influx Calpain Calpain Ca2_influx->Calpain Activates NLRP3 NLRP3 Calpain->NLRP3 Primes/Activates Inflammasome NLRP3 Inflammasome (NLRP3/ASC/Caspase-1) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves This compound This compound This compound->Calpain Inhibits Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b in_vivo_workflow cluster_setup Animal Model and Treatment cluster_analysis Analysis (24h post-reperfusion) A Acclimatize Mice B Administer this compound or Vehicle (e.g., 40 µg/mouse/day, i.p. for 5 days) A->B C Induce Ischemia/Reperfusion Injury B->C D Collect Blood and Kidney Tissue C->D E Serum Analysis (e.g., BUN, Creatinine) D->E F Kidney Tissue Homogenization D->F G Western Blot (Calpains, NLRP3, Caspase-1) F->G H ELISA (IL-1β, IL-18) F->H I Histology (H&E Staining) F->I

References

Calpeptin: A Comparative Analysis of its Dual Role in Apoptosis and Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of molecular tools is paramount. Calpeptin, a potent and cell-permeable inhibitor of calpain proteases, presents a compelling case study in dual functionality, capable of both attenuating apoptosis and inducing autophagy. This guide provides a comparative analysis of this compound's role in these two fundamental cellular processes, supported by experimental data and detailed methodologies.

This compound exerts its effects by inhibiting calpains, a family of calcium-dependent cysteine proteases. The dysregulation of calpain activity is implicated in a variety of pathological conditions, making its inhibitors valuable research tools and potential therapeutic agents. This compound's ability to modulate both apoptosis (programmed cell death) and autophagy ("self-eating") stems from the diverse roles of calpains in cellular signaling.

Comparative Efficacy of this compound and Other Modulators

The following table summarizes the effective concentrations and inhibitory concentrations (IC50/ID50) of this compound in modulating apoptosis and autophagy, alongside other relevant inhibitors for comparison.

CompoundTarget(s)Process ModulatedCell TypeEffective ConcentrationIC50 / ID50Reference
This compound Calpain I, Calpain IIApoptosis InhibitionRat Retinal Ganglion Cells5-20 µMID50: 40 nM (human platelets), 34 nM (porcine kidney)[1][2]
Autophagy Inductionlkb1 mutant larvae, PC12 cells10-50 µM-[1][3]
MDL28170 CalpainsApoptosis InhibitionFrataxin-deficient DRG neurons5 µM-[4]
Autophagy InhibitionRat model of cardiac arrest3.0 mg/kg-[5]
PD150606 CalpainsApoptosis InhibitionPhotoreceptorsNot specified-[6]
Autophagy Induction-1-10 µM-[7]
z-VAD-fmk Pan-caspaseApoptosis InhibitionJurkat T cells, HGL5 cells20-50 µM-[8][9]
Rapamycin mTORAutophagy InductionH4 cells--[10]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental approaches, the following diagrams illustrate the signaling pathways influenced by this compound and a typical workflow for studying its effects.

This compound's Dual Role in Apoptosis and Autophagy cluster_apoptosis Apoptotic Pathway cluster_autophagy Autophagic Pathway Apoptotic_Stimulus Apoptotic Stimulus Ca_Influx ↑ [Ca2+]i Apoptotic_Stimulus->Ca_Influx Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Bid Bid Calpain_Activation->Bid Cleaves Bax Bax Calpain_Activation->Bax Cleaves Caspase_Activation Caspase Activation Calpain_Activation->Caspase_Activation Activates This compound This compound This compound->Calpain_Activation Inhibits tBid tBid Bid->tBid Apoptosis Apoptosis tBid->Apoptosis Bax->Apoptosis Caspase_Activation->Apoptosis Autophagic_Stimulus Autophagic Stimulus Calpain_Activation_Auto Calpain Activation Autophagic_Stimulus->Calpain_Activation_Auto Atg5 Atg5 Calpain_Activation_Auto->Atg5 Cleaves/Inactivates Beclin1 Beclin-1 Calpain_Activation_Auto->Beclin1 Cleaves/Inactivates Gs_alpha Gsα Calpain_Activation_Auto->Gs_alpha Cleaves/Activates Calpeptin_Auto This compound Calpeptin_Auto->Calpain_Activation_Auto Inhibits Autophagy_Induction Autophagy Induction Calpeptin_Auto->Autophagy_Induction Autophagy_Inhibition Autophagy Inhibition Atg5->Autophagy_Inhibition Beclin1->Autophagy_Inhibition Gs_alpha->Autophagy_Inhibition Experimental Workflow for Assessing this compound's Effects cluster_workflow cluster_apoptosis_assays Apoptosis Assays cluster_autophagy_assays Autophagy Assays Cell_Culture 1. Cell Culture (e.g., HeLa, PC12, Neurons) Treatment 2. Treatment - Control (DMSO) - Apoptotic/Autophagic Inducer - Inducer + this compound (Dose-response) Cell_Culture->Treatment Cell_Harvesting 3. Cell Harvesting and Lysate Preparation Treatment->Cell_Harvesting TUNEL TUNEL Assay (DNA Fragmentation) Cell_Harvesting->TUNEL Caspase_Assay Caspase-3 Activity Assay (Colorimetric/Fluorometric) Cell_Harvesting->Caspase_Assay Western_Apoptosis Western Blot (Bax/Bcl-2, Cleaved Caspases) Cell_Harvesting->Western_Apoptosis LC3_Blot LC3-II Western Blot (Autophagosome Formation) Cell_Harvesting->LC3_Blot p62_Blot p62/SQSTM1 Western Blot (Autophagic Flux) Cell_Harvesting->p62_Blot Data_Analysis 4. Data Analysis and Interpretation TUNEL->Data_Analysis Caspase_Assay->Data_Analysis Western_Apoptosis->Data_Analysis LC3_Blot->Data_Analysis p62_Blot->Data_Analysis

References

Calpeptin for COVID-19: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Calpeptin's performance against other therapeutic alternatives for COVID-19, supported by experimental data. This compound, a calpain and cathepsin inhibitor, has emerged as a promising candidate due to its multi-faceted mechanism of action against SARS-CoV-2, targeting both viral entry and replication, while also exhibiting potential anti-inflammatory and anti-fibrotic effects.

Mechanism of Action: A Dual Approach to Inhibit SARS-CoV-2

This compound's therapeutic potential in COVID-19 stems from its ability to inhibit two key host and viral proteases: cathepsin L and the SARS-CoV-2 main protease (Mpro or 3CLpro).

  • Inhibition of Viral Entry: SARS-CoV-2 can enter host cells via two main pathways: cell surface entry mediated by TMPRSS2 and endosomal entry. In cells with low TMPRSS2 expression, the virus is taken up into endosomes, where the viral spike protein must be cleaved by host cathepsin L to facilitate fusion and release of the viral genome. This compound potently inhibits cathepsin L, thereby blocking this critical entry pathway.[1][2][3] Some studies also suggest that this compound may directly bind to the receptor-binding domain (RBD) of the spike protein, further hindering its interaction with the ACE2 receptor.[4]

  • Inhibition of Viral Replication: Once inside the host cell, the SARS-CoV-2 virus relies on its main protease (Mpro) to cleave viral polyproteins into functional proteins necessary for viral replication. This compound has been shown to inhibit Mpro activity, thus directly interfering with the viral life cycle.[1][5] This dual-targeting of both a host and a viral protease presents a significant advantage, as targeting a stable host protein like cathepsin L is less likely to be affected by viral mutations compared to targeting highly mutable viral proteins.[6]

  • Modulation of Host Response: Beyond its direct antiviral effects, this compound's inhibition of calpains may offer additional therapeutic benefits. Calpains are involved in various cellular processes, including inflammation and fibrosis.[7] By inhibiting calpain, this compound could potentially mitigate the hyperinflammatory response (cytokine storm) and reduce the risk of pulmonary fibrosis, both severe complications of COVID-19.[6][8] Furthermore, this compound has been shown to inhibit the biogenesis of extracellular vesicles (EVs), which may play a role in viral spread and pathogenesis.[6][8]

Comparative Performance: In Vitro and In Vivo Data

The following tables summarize the available quantitative data on the efficacy of this compound and its comparators against SARS-CoV-2.

Compound Target Assay Cell Line IC50 / EC50 Reference(s)
This compound Cathepsin L, MproViral InhibitionVero E6IC50: 0.6 µM[6]
This compound MproEnzymatic Inhibition-IC50: 10.69 µM[9]
Calpain Inhibitor II Mpro, Cathepsin LEnzymatic Inhibition (Mpro)-IC50: 0.97 µM[5][10]
Calpain Inhibitor XII Mpro, Cathepsin LEnzymatic Inhibition (Mpro)-IC50: 0.45 µM[5][10]
GC-376 Mpro, Cathepsin LViral InhibitionVero E6EC50: 3.37 µM[5]
Nirmatrelvir (Paxlovid) MproViral Inhibition--[11][12]
Molnupiravir RdRpViral Inhibition--[13][14]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data for Paxlovid and Molnupiravir are largely from clinical trials and are not directly comparable in this in vitro format.

Compound Animal Model Dosage and Administration Key Findings Reference(s)
S-Calpeptin Golden Syrian Hamster1 mg/kg, subcutaneous, dailySignificantly reduced viral load in the trachea.[1]
Nirmatrelvir/r Mouse-Significantly lowered weight loss and death rate; reduced viral titer in lungs.[12]
Molnupiravir Syrian Hamster-Inhibited replication of SARS-CoV-2.[13]

S-Calpeptin is a sulfonated prodrug of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Add 2 µL of test compound at various concentrations to the wells of a 384-well plate.

  • Add 20 µL of Mpro enzyme solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~20 µM).

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) every minute for 30 minutes.

  • The rate of substrate cleavage is determined by the increase in fluorescence over time.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression.[15][16][17]

Cathepsin L Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of human cathepsin L.

Materials:

  • Recombinant human cathepsin L

  • Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate pH 5.5, 1 mM EDTA, 5 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Add test compounds at various concentrations to the wells of a 96-well plate.

  • Add cathepsin L enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the Mpro assay.[2][18][19]

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the ability of a compound to inhibit the infection of cells by SARS-CoV-2.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • Test compounds (e.g., this compound)

  • 6-well plates

Procedure:

  • Seed Vero E6 cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound.

  • Mix the diluted compound with a known amount of SARS-CoV-2 virus and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Remove the culture medium from the Vero E6 cells and infect the cells with the virus-compound mixture.

  • After a 1-hour adsorption period, remove the inoculum and add the overlay medium.

  • Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Fix the cells with a formaldehyde solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control.

  • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

In Vivo Hamster Model of SARS-CoV-2 Infection

This model is used to evaluate the in vivo efficacy of antiviral compounds.

Procedure:

  • Golden Syrian hamsters are intranasally inoculated with SARS-CoV-2.

  • Treatment with the test compound (e.g., S-Calpeptin at 1 mg/kg, subcutaneously) or a vehicle control is initiated, typically one day post-infection, and continued daily.

  • Animals are monitored daily for clinical signs of disease, such as weight loss.

  • At specific time points (e.g., 3, 5, and 7 days post-infection), animals are euthanized, and tissues (lungs and trachea) are collected.

  • Viral load in the tissues is quantified using methods such as RT-qPCR to measure viral RNA copies or TCID50 assays to measure infectious virus particles.

  • The efficacy of the treatment is determined by comparing the viral load in the treated group to the vehicle control group.[1][3][20][21][22]

Visualizing the Pathways and Processes

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Calpeptin_Mechanism_of_Action cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binds Replication Viral Replication Spike->Replication Genome Release Mpro Main Protease (Mpro) Mpro->Replication Enables Polyprotein Viral Polyprotein Polyprotein->Mpro Cleavage Endosome Endosome ACE2->Endosome Endocytosis CathepsinL Cathepsin L Endosome->CathepsinL Activation CathepsinL->Spike Cleaves Spike Egress Viral Egress Replication->Egress This compound This compound This compound->Mpro Inhibits This compound->CathepsinL Inhibits

Figure 1. this compound's dual mechanism of action against SARS-CoV-2.

Experimental_Workflow_In_Vitro cluster_enzymatic Enzymatic Assays cluster_cell_based Cell-Based Assays Mpro_Assay Mpro Inhibition Assay IC50 Determine IC50 Mpro_Assay->IC50 CatL_Assay Cathepsin L Inhibition Assay CatL_Assay->IC50 PRNT Plaque Reduction Neutralization Test EC50 Determine EC50 PRNT->EC50 CPE Cytopathic Effect Assay CPE->EC50 Start Compound Screening (this compound) Start->Mpro_Assay Start->CatL_Assay Start->PRNT Start->CPE Efficacy Evaluate Antiviral Efficacy IC50->Efficacy EC50->Efficacy

Figure 2. In vitro experimental workflow for validating this compound's efficacy.

Conclusion

This compound presents a compelling profile as a therapeutic candidate for COVID-19. Its dual-action mechanism, targeting both host and viral proteases essential for the SARS-CoV-2 life cycle, offers a potential advantage in overcoming viral resistance. Furthermore, its anti-inflammatory and anti-fibrotic properties could address the severe pathologies associated with COVID-19. While in vitro and preliminary in vivo data are promising, further head-to-head comparative studies with approved therapeutics like Paxlovid and Molnupiravir are necessary to fully elucidate its clinical potential. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such comparative evaluations and further investigate the therapeutic utility of this compound and other calpain/cathepsin inhibitors in the ongoing effort to combat COVID-19.

References

Assessing the Specificity of Calpeptin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the calpain inhibitor Calpeptin with common alternatives, focusing on the specificity of their mechanisms of action. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

Introduction to this compound and Calpain Inhibition

This compound is a potent, cell-permeable dipeptide aldehyde that acts as a reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1] Calpains are involved in a multitude of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[2] Dysregulation of calpain activity has been implicated in various pathological conditions, making calpain inhibitors like this compound valuable research tools and potential therapeutic agents.[2] However, the utility of any inhibitor is intrinsically linked to its specificity. Off-target effects can lead to misinterpretation of experimental results and potential cellular toxicity. This guide assesses the specificity of this compound in comparison to two other widely used calpain inhibitors: MDL-28170 and ALLN (N-Acetyl-Leu-Leu-norleucinal).

Comparative Inhibitor Specificity

The following table summarizes the inhibitory activity of this compound, MDL-28170, and ALLN against their primary targets (Calpain I and II) and a selection of off-target proteases. The data, presented as half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki), are compiled from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

InhibitorTargetInhibitory Concentration (nM)Citation(s)
This compound Calpain I (human platelets)ID50: 40[3]
Calpain I (porcine erythrocytes)ID50: 52[3]
Calpain II (porcine kidney)ID50: 34[3]
Cathepsin B-[1]
Cathepsin LPotent inhibitor[4]
PapainID50: 138[3]
Protein-tyrosine phosphatasesPreferential inhibitor[4]
SARS-CoV-2 MproIC50: 10,700[4]
MDL-28170 CalpainKi: 10[5][6]
Cathepsin BKi: 25[5][6]
Trypsin-like serine proteasesNo inhibition[5][6]
γ-secretaseInhibitor[7]
ALLN Calpain IKi: 190[8]
Calpain IIKi: 220[8]
Cathepsin BKi: 150[8]
Cathepsin LKi: 0.5
ProteasomeKi: 6,000[8]
Neutral cysteine proteasesInhibitor[8]

Signaling Pathway Inhibition

Calpains are key mediators in various signaling cascades. Their activation, typically triggered by an influx of intracellular calcium, leads to the cleavage of a wide range of substrate proteins, impacting downstream cellular functions. The following diagram illustrates a simplified calpain signaling pathway and the point of intervention for calpain inhibitors.

Calpain_Signaling_Pathway cluster_activation Calpain Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Ca_influx Ca²⁺ Influx Calpain_inactive Inactive Calpain Ca_influx->Calpain_inactive Calpain_active Active Calpain Calpain_inactive->Calpain_active Ca²⁺ Substrate Substrate Proteins (e.g., Spectrin, Talin, CDK5) Calpain_active->Substrate Cleavage This compound This compound / Alternatives This compound->Calpain_active Inhibits Cleaved_Substrate Cleaved Substrates Cellular_Response Cellular Response (e.g., Cytoskeletal remodeling, Apoptosis) Cleaved_Substrate->Cellular_Response Experimental_Workflow cluster_workflow Inhibitor Specificity Workflow A Primary Assay: Determine IC50 against Calpain B Counter-Screening: Test against a panel of other proteases A->B C Dose-Response for Hits: Determine IC50 for off-targets B->C D Calculate Selectivity Index: (IC50 off-target) / (IC50 Calpain) C->D E Cell-Based Assays: Confirm on- and off-target effects in a cellular context D->E

References

Safety Operating Guide

A Guide to the Proper Disposal of Calpeptin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Calpeptin are tasked with its proper disposal to ensure laboratory safety and environmental protection. Although not classified as a hazardous substance under Regulation (EC) No 1272/2008, this compound is a bioactive compound, and therefore, its disposal requires careful consideration.[1] Adherence to institutional and local regulations is paramount.

Core Principles for this compound Disposal

The primary objective is to manage this compound waste in a manner that prevents its release into the environment and ensures the safety of all personnel. This involves segregating this compound waste from the general trash and utilizing designated chemical waste streams.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form: solid, in solution, or as a contaminant on laboratory equipment.

1. Disposal of Solid (Neat) this compound

Unused or expired solid this compound should be disposed of as chemical waste.

  • Step 1: Packaging: Ensure the solid this compound is in a securely sealed container, clearly labeled with the chemical name ("this compound") and marked as "Non-hazardous chemical waste for disposal."

  • Step 2: Collection: Transfer the packaged solid this compound to your institution's designated chemical waste collection area. Schedule a pickup with your Environmental Health and Safety (EHS) department.

  • Step 3: Documentation: Complete any necessary waste disposal forms as required by your institution.

2. Disposal of this compound Solutions

This compound is frequently dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for experimental use. The solvent dictates the disposal method.

  • Step 1: Segregation: Collect all this compound solutions in a dedicated, leak-proof, and chemically resistant waste container labeled "Hazardous Waste: Organic Solvents" and list "this compound" and the specific solvent (e.g., DMSO) as contents.

  • Step 2: Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.

  • Step 3: Collection: Once the container is full or ready for disposal, arrange for its collection by your institution's EHS department for incineration.

Important Note: Never dispose of this compound solutions containing organic solvents down the drain.

3. Disposal of this compound-Contaminated Labware

Disposable labware such as pipette tips, microfuge tubes, and cell culture plates that have come into contact with this compound should be managed to prevent cross-contamination and accidental exposure.

  • Step 1: Collection: Place all this compound-contaminated disposable labware into a designated waste container lined with a durable plastic bag. This container should be clearly labeled "this compound-Contaminated Labware for Incineration."

  • Step 2: Sealing and Disposal: When the bag is full, securely seal it and place it in the appropriate final disposal container as directed by your institution's EHS guidelines, which is typically a biomedical or chemical waste incinerator box.

  • Step 3: Decontamination of Reusable Glassware: For reusable glassware, rinse with a suitable solvent (e.g., ethanol) to remove residual this compound. Collect the solvent rinsate in the hazardous organic solvent waste container. After rinsing, the glassware can be washed using standard laboratory procedures.

4. Disposal of Empty this compound Vials

Empty original packaging and vials that held this compound can typically be disposed of in the regular laboratory trash.

  • Step 1: Defacing: Before disposal, obscure or remove the label to prevent any confusion.

  • Step 2: Disposal: Place the defaced, empty container in the regular trash or recycling bin, according to its material.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound (e.g., concentration limits for drain disposal) is available, as the recommended best practice is complete containment and disposal through designated chemical waste streams.

Experimental Protocols

The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management. No specific experimental protocols for the deactivation of this compound prior to disposal have been identified in the literature. Therefore, the most prudent approach is to dispose of it as an active chemical compound through the appropriate waste streams.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.

Calpeptin_Disposal_Workflow cluster_waste_identification Identify this compound Waste Form cluster_solid Solid this compound cluster_solution This compound Solution cluster_labware Contaminated Labware cluster_empty_vial Empty Vial Waste_Form What is the form of the this compound waste? Solid Solid (Neat) this compound Waste_Form->Solid Solid Solution This compound in Organic Solvent (e.g., DMSO, DMF) Waste_Form->Solution Solution Labware Contaminated Labware (Pipette tips, tubes, etc.) Waste_Form->Labware Contaminated Labware Empty_Vial Empty Original Vial Waste_Form->Empty_Vial Empty Vial Package_Solid Securely package and label as 'Non-hazardous chemical waste' Solid->Package_Solid EHS_Solid Transfer to EHS for disposal Package_Solid->EHS_Solid Collect_Solution Collect in a labeled hazardous waste container for organic solvents Solution->Collect_Solution EHS_Solution Transfer to EHS for incineration Collect_Solution->EHS_Solution Collect_Labware Collect in a labeled container for incineration Labware->Collect_Labware EHS_Labware Dispose via biomedical or chemical waste incinerator box Collect_Labware->EHS_Labware Deface_Vial Deface label Empty_Vial->Deface_Vial Trash Dispose in regular trash/recycling Deface_Vial->Trash

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calpeptin
Reactant of Route 2
Calpeptin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。